molecular formula C7H5BrF3NO B039976 4-Bromo-3-(trifluoromethoxy)aniline CAS No. 116369-25-6

4-Bromo-3-(trifluoromethoxy)aniline

Cat. No.: B039976
CAS No.: 116369-25-6
M. Wt: 256.02 g/mol
InChI Key: LFTJNGSZCSGBFU-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTJNGSZCSGBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556327
Record name 4-Bromo-3-(trifluoromethoxy)aniline
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Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116369-25-6
Record name 4-Bromo-3-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
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Record name 4-Bromo-3-(trifluoromethoxy)aniline
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Record name 116369-25-6
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Foundational & Exploratory

Technical Guide: Physical Properties of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-3-(trifluoromethoxy)aniline. Due to the limited availability of specific experimental data for this compound, this guide also includes data for structurally related isomers to provide a comparative context for researchers. Furthermore, detailed experimental protocols for determining key physical properties are provided.

Core Physical Properties

At present, detailed experimental values for the physical properties of this compound are not extensively reported in publicly accessible literature. The available information indicates its physical state and molecular weight.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C7H5BrF3NOFluorochem
Molecular Weight 256.022 g/mol Fluorochem[1]
Physical State SolidFluorochem[1]

Comparative Data of Structural Isomers

To provide a broader understanding and predictive context, the following tables summarize the physical properties of closely related structural isomers of this compound. It is crucial to note that these values are not interchangeable and are provided for comparative purposes only.

Table 2: Physical Properties of 4-Bromo-3-(trifluoromethyl)aniline

PropertyValueSource
Molecular Formula C7H5BrF3NSigma-Aldrich, Echemi[2]
Molecular Weight 240.02 g/mol Sigma-Aldrich, PubChem[3]
Melting Point 47-49 °CSigma-Aldrich, ChemicalBook[4]
Boiling Point 81-84 °C at 0.5 mmHgSigma-Aldrich, ChemicalBook[4]
Density ~1.7 g/cm³Echemi[2]
Appearance White to off-white crystalline solidEchemi[2]

Table 3: Physical Properties of 3-Bromo-4-(trifluoromethoxy)aniline

PropertyValueSource
Molecular Formula C7H5BrF3NOChem-Impex[5]
Molecular Weight 256.02 g/mol Chem-Impex, PubChem[5][6]
Density 1.72 g/cm³Chem-Impex[5]
Appearance White to almost white clear liquidChem-Impex[5]
Refractive Index n20/D 1.51Chem-Impex[5]

Table 4: Physical Properties of 2-Bromo-4-(trifluoromethoxy)aniline

PropertyValueSource
Molecular Formula C7H5BrF3NOSigma-Aldrich[7]
Molecular Weight 256.02 g/mol Sigma-Aldrich[7]
Boiling Point 209 °CSigma-Aldrich[7]
Density 1.693 g/mL at 25 °CSigma-Aldrich[7]
Refractive Index n20/D 1.504Sigma-Aldrich[7]

Experimental Protocols

The following sections detail standardized laboratory protocols for the determination of key physical properties of aromatic amines like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following protocol outlines the capillary method for its determination.

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the compound

  • Mortar and pestle (if sample needs to be pulverized)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the sample powder. A small amount of sample will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly. The packed sample height should be 2-3 mm.[8]

  • Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating run to get a preliminary range.[9]

    • For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (approximately 1-2 °C per minute) as you approach the expected melting point.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Purity Assessment: A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C. A broad melting range often indicates the presence of impurities.

Solubility Determination (Qualitative)

This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents, which can indicate the presence of certain functional groups.

Materials and Equipment:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • Sample of the compound

  • Solvents: Water, 5% NaOH, 5% NaHCO3, 5% HCl, and an organic solvent (e.g., diethyl ether or hexane)

  • pH paper

Procedure:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[10]

    • Observe if the compound dissolves completely.

    • If soluble, test the pH of the solution with litmus or pH paper. An acidic pH may indicate a carboxylic acid, while a basic pH suggests an amine.[11]

  • Solubility in Aqueous Base (for water-insoluble compounds):

    • To a fresh sample (25 mg), add 0.75 mL of 5% NaOH solution and shake. Solubility indicates an acidic functional group.

    • If soluble in NaOH, repeat the test with a fresh sample and 5% NaHCO3. Solubility in NaHCO3 suggests a strong acid like a carboxylic acid, while insolubility points to a weak acid like a phenol.

  • Solubility in Aqueous Acid (for water-insoluble compounds):

    • To a fresh sample (25 mg), add 0.75 mL of 5% HCl solution and shake. Solubility is a strong indication of a basic functional group, such as an amine.[12]

  • Solubility in Organic Solvents:

    • Test the solubility of the compound in a non-polar organic solvent like hexane and a polar aprotic solvent like diethyl ether to further classify its polarity.

Logical and Experimental Workflows

The following diagrams illustrate logical workflows relevant to the study and use of this compound in a research setting.

solubility_workflow start Start with Unknown Compound test_water Test Solubility in Water start->test_water is_water_soluble Soluble? test_water->is_water_soluble test_ph Test pH with Litmus Paper is_water_soluble->test_ph Yes test_hcl Test Solubility in 5% HCl is_water_soluble->test_hcl No acidic Acidic (e.g., Carboxylic Acid) test_ph->acidic pH < 7 basic Basic (e.g., Amine) test_ph->basic pH > 7 neutral_s Neutral Soluble Compound test_ph->neutral_s pH = 7 is_hcl_soluble Soluble? test_hcl->is_hcl_soluble base_insoluble Basic Compound (Amine) is_hcl_soluble->base_insoluble Yes test_naoh Test Solubility in 5% NaOH is_hcl_soluble->test_naoh No is_naoh_soluble Soluble? test_naoh->is_naoh_soluble acid_insoluble Acidic Compound (Phenol/Carboxylic Acid) is_naoh_soluble->acid_insoluble Yes inert Inert/Neutral Compound is_naoh_soluble->inert No

Caption: A flowchart for the qualitative solubility analysis of an organic compound.

synthesis_workflow start Starting Material: Substituted Aniline dissolve Dissolve in Solvent (e.g., DMF) start->dissolve add_reagent Add Brominating Agent (e.g., NBS in DMF) dropwise dissolve->add_reagent stir Stir at Room Temperature (e.g., for 3 hours) add_reagent->stir workup Aqueous Workup: Dilute with Ethyl Acetate, Wash with Brine stir->workup dry Dry Organic Phase (e.g., over Na2SO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Final Product: 4-Bromo-3-(substituted)aniline concentrate->product

Caption: A general workflow for the synthesis of a bromo-substituted aniline.

References

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-3-(trifluoromethoxy)aniline (CAS Number: 116369-25-6). This compound is a valuable fluorinated building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide also presents a proposed synthesis protocol based on established chemical principles and analogous reactions. Furthermore, it summarizes the available physicochemical data and provides visualizations to aid in the understanding of its structure and synthesis.

Molecular Structure and Properties

This compound is an aromatic amine characterized by a bromine atom and a trifluoromethoxy group substituted on the aniline ring. The trifluoromethoxy group, a bioisostere of the trifluoromethyl group, is of significant interest in medicinal chemistry for its potential to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Physicochemical Data

Quantitative experimental data for this compound is not extensively available. The following table summarizes its basic molecular properties. For comparative purposes, data for the closely related and more thoroughly studied 4-Bromo-3-(trifluoromethyl)aniline is also included.

PropertyThis compound4-Bromo-3-(trifluoromethyl)aniline
CAS Number 116369-25-6393-36-2[1]
Molecular Formula C₇H₅BrF₃NO[2]C₇H₅BrF₃N[1][3]
Molecular Weight 256.02 g/mol 240.02 g/mol [1][3]
Monoisotopic Mass 254.95065 Da[2]238.95575 Da[4]
Physical State SolidCrystalline Solid[5]
Melting Point Data not available47-49 °C[1][3]
Boiling Point Data not available81-84 °C at 0.5 mmHg[1][3]
Solubility Data not availableSoluble in methanol
Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for this compound is not readily found in the surveyed literature. However, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data (Collision Cross Section) [2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 255.95793145.6
[M+Na]⁺ 277.93987158.2
[M-H]⁻ 253.94337148.2
[M+NH₄]⁺ 272.98447165.9
[M+K]⁺ 293.91381146.5

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a highly plausible synthetic route is the electrophilic bromination of the precursor, 3-(trifluoromethoxy)aniline. The directing effects of the substituents on the aromatic ring are expected to favor the formation of the desired product. The amino group (-NH₂) is a strong activating ortho-, para-director, while the trifluoromethoxy group (-OCF₃) is a deactivating meta-director. The powerful activating effect of the amino group is expected to dominate, directing the incoming bromine atom to the positions ortho and para to it. Bromination at the para position (position 4) is generally favored due to reduced steric hindrance compared to the ortho positions.

Proposed Experimental Protocol: Bromination of 3-(trifluoromethoxy)aniline

This proposed protocol is adapted from established procedures for the bromination of the analogous 3-(trifluoromethyl)aniline.[5][6][7]

Materials:

  • 3-(trifluoromethoxy)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Research and Drug Development

While specific applications of this compound are not widely documented, its structural motifs are of high interest in medicinal chemistry. The incorporation of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability and membrane permeability, which are crucial properties for drug candidates. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of novel scaffolds for active pharmaceutical ingredients (APIs).

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Synthesis Workflow

synthesis_workflow start 3-(Trifluoromethoxy)aniline reaction Electrophilic Aromatic Bromination start->reaction reagent N-Bromosuccinimide (NBS) DMF reagent->reaction product This compound reaction->product workup Work-up & Purification product->workup final_product Purified Product workup->final_product

Caption: Proposed workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Stability of 4-Bromo-3-(trifluoromethoxy)aniline Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 4-bromo-3-(trifluoromethoxy)aniline under acidic conditions. In the landscape of pharmaceutical and agrochemical development, substituted anilines are pivotal building blocks. Their stability during synthesis, formulation, and storage is critical to ensure the safety, efficacy, and shelf-life of the final product. This document consolidates the theoretical knowledge regarding the stability of trifluoromethoxylated aromatic amines and outlines detailed experimental protocols for conducting forced degradation studies. While specific quantitative data for this particular molecule is not extensively available in public literature, this guide equips researchers with the necessary framework to perform a robust stability assessment, including a proposed stability-indicating HPLC method and hypothesized degradation pathways.

Introduction: The Role of Fluorinated Anilines in Modern Chemistry

This compound is a specialized chemical intermediate valued in the synthesis of complex organic molecules. The incorporation of a trifluoromethoxy (-OCF3) group into an aromatic system imparts unique physicochemical properties. The -OCF3 group is a strong electron-withdrawing substituent known to enhance metabolic stability and lipophilicity, which can improve the bioavailability and in-vivo half-life of drug candidates.

However, the presence of an amine functional group on the aromatic ring introduces a potential site for reactivity, particularly under acidic conditions where the amine can be protonated. Understanding the stability of this compound in acidic environments is therefore crucial for process development, formulation, and regulatory compliance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experimental protocols, particularly for solubility and chromatographic analysis.

PropertyValue
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
Appearance Solid
CAS Number 116369-25-6
Predicted XlogP 3.1
InChI Key LFTJNGSZCSGBFU-UHFFFAOYSA-N

Theoretical Stability under Acidic Conditions

The stability of this compound in an acidic medium is influenced by several factors:

  • Amine Protonation: The primary amine group is basic and will be readily protonated in acidic conditions to form an anilinium salt. This generally increases water solubility and can alter the electronic properties of the aromatic ring.

  • Trifluoromethoxy Group Stability: The -OCF3 group is known to be exceptionally stable and resistant to chemical and thermal degradation, including acidic hydrolysis. This stability is attributed to the strong C-F and C-O bonds and the electron-withdrawing nature of the fluorine atoms.

  • Aromatic Ring: The substituted benzene ring is generally stable, but protonation of the amine can deactivate the ring towards electrophilic substitution. Conversely, under harsh conditions (high temperature and strong acid), degradation of the aromatic system is possible.

  • Carbon-Bromine Bond: The C-Br bond is typically stable under moderately acidic conditions but could be susceptible to cleavage under more extreme forced degradation scenarios.

Based on these principles, this compound is expected to be relatively stable under mild acidic conditions. However, forced degradation studies are necessary to identify the conditions under which degradation occurs and to characterize any potential degradants.

Hypothesized Degradation Pathways

While experimental data is required for confirmation, potential degradation pathways under forced acidic conditions can be hypothesized. The primary points of reactivity would be the aniline moiety and, under more extreme conditions, the substituents on the aromatic ring.

G parent This compound d1 Protonated Anilinium Species parent->d1 Mild Acid (H+) d2 Oxidative Degradation Products (e.g., nitroso, nitro compounds, polymeric species) parent->d2 Oxidative Stress d3 Hydrolysis of -OCF3 Group (energetically unfavorable) → 4-Bromo-3-hydroxyaniline parent->d3 Extreme Acid/Heat d4 Debromination → 3-(Trifluoromethoxy)aniline parent->d4 Reductive/Harsh Conditions d1->d2 Harsh Acidic Conditions + Oxidant (optional)

Caption: Hypothesized degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

The following protocol outlines a systematic approach to assess the stability of this compound under acidic stress, in line with ICH guidelines.[1][2]

Materials and Reagents
  • This compound (high purity reference standard)

  • Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1.0 M solutions (for neutralization)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid

  • Volumetric flasks, pipettes, and autosampler vials

  • pH meter

  • Thermostatic oven or water bath

  • HPLC system with UV or PDA detector

Experimental Setup

A comprehensive forced degradation study should evaluate the effects of acid concentration and temperature over time. The proposed conditions are detailed in Table 2.

ParameterCondition 1 (Mild)Condition 2 (Forced)Condition 3 (Harsh)Control
Acid Concentration 0.1 M HCl1.0 M HCl1.0 M HClDeionized Water
Temperature Room Temperature50°C80°CSame as test
Time Points 0, 6, 24, 48 hours0, 2, 6, 12, 24 hours0, 1, 2, 4, 8 hoursSame as test
Analyte Conc. 1.0 mg/mL1.0 mg/mL1.0 mg/mL1.0 mg/mL
Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 10 mg/mL in acetonitrile.

  • Stress Sample Preparation: For each condition, add 1 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of the respective acidic solution (or water for the control).

  • Incubation: Place the flasks in a thermostatic environment set to the specified temperature.

  • Time-Point Sampling: At each designated time point, withdraw a 1.0 mL aliquot from each flask.

  • Neutralization: Immediately neutralize the aliquot with an equivalent molar amount of NaOH solution to halt the degradation process.

  • Dilution: Dilute the neutralized sample to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze the samples immediately using the stability-indicating HPLC method detailed below.

Proposed Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from any potential degradation products. Based on methods for similar fluorinated anilines, a reversed-phase HPLC method is proposed.[3][4]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Data Presentation and Interpretation

The results from the HPLC analysis should be tabulated to show the percentage of the parent compound remaining at each time point for each condition. The formation of any degradation products should also be quantified as a percentage of the total peak area. A mass balance calculation should be performed to account for all components, aiming for a recovery of 95-105%.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the proposed stability study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis p1 Prepare Stock Solution (10 mg/mL in ACN) s1 Mix Stock with Acid to final conc. 1 mg/mL p1->s1 p2 Prepare Acidic Stress Solutions (0.1M & 1.0M HCl) p2->s1 s2 Incubate at Defined Temperatures (RT, 50°C, 80°C) s1->s2 s3 Sample at Time Points (e.g., 0, 2, 4, 8h) s2->s3 a1 Neutralize Aliquot with NaOH s3->a1 a2 Dilute to Final Concentration (0.1 mg/mL) a1->a2 a3 Inject into HPLC System a2->a3 a4 Analyze Data: - % Parent Remaining - % Degradant Formed - Mass Balance a3->a4

Caption: Experimental workflow for the acidic stability testing of the compound.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-Bromo-3-(trifluoromethoxy)aniline (CAS No. 116369-25-6). Due to the limited publicly available data on the thermal properties of this specific compound, this guide also includes data from the closely related analogue, 4-Bromo-3-(trifluoromethyl)aniline (CAS No. 393-36-2), to provide a comparative context. This document details available physical properties, general thermal stability characteristics, and standardized experimental protocols for thermal analysis.

Compound Overview

This compound is an aromatic amine that serves as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its stability under various thermal conditions is a critical parameter for its storage, handling, and use in chemical reactions, particularly in drug development where process safety and purity are paramount.

Chemical Structure:

Quantitative Thermal Data

Table 1: Physicochemical and Thermal Properties

PropertyThis compound4-Bromo-3-(trifluoromethyl)aniline (Analogue for Comparison)
CAS Number 116369-25-6[1]393-36-2[2][3]
Molecular Formula C7H5BrF3NO[1]C7H5BrF3N[2][3]
Molecular Weight 256.02 g/mol [1]240.02 g/mol [2][3]
Physical State Solid[1]White to off-white crystalline solid[4]
Melting Point Not available47-49 °C[3]
Boiling Point Not available81-84 °C @ 0.5 mmHg[3]
Flash Point Not available113 °C (235.4 °F) - closed cup[3]

General Stability and Storage

For aniline derivatives, stability is a key concern. While specific studies on this compound are limited, general principles for similar compounds apply.

  • Thermal Stability : Anilines can undergo thermal decomposition at elevated temperatures. For halogenated anilines, this may involve the cleavage of carbon-halogen and carbon-nitrogen bonds[4].

  • Storage : It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is advisable[4]. Like many anilines, it may be susceptible to discoloration (turning yellow or brown) upon prolonged exposure to air and light due to oxidation[4].

  • Incompatibilities : this compound is expected to be incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and degradation[4].

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for assessing thermal stability.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the thermal stability of materials[5].

Objective: To determine the onset of thermal decomposition for this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition[4].

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min)[4].

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: The onset temperature of weight loss in the TGA curve indicates the beginning of thermal decomposition.

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It can detect phase transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and identify any other endothermic or exothermic events of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Crimp a lid onto the pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point is determined from the peak of the endotherm on the DSC curve. Other exothermic or endothermic events can indicate phase transitions or decomposition.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample Obtain Sample of This compound Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) Weigh_DSC->DSC TGA_Data Decomposition Temperature TGA->TGA_Data DSC_Data Melting Point & Phase Transitions DSC->DSC_Data Stability_Profile Overall Thermal Stability Profile TGA_Data->Stability_Profile DSC_Data->Stability_Profile

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While specific thermal stability data for this compound is not extensively documented, the information available for the closely related 4-Bromo-3-(trifluoromethyl)aniline, combined with standard analytical protocols, provides a strong framework for its assessment. Researchers and drug development professionals should handle this compound with care, considering its potential for thermal decomposition and sensitivity to air and light. The experimental protocols outlined in this guide for TGA and DSC analysis provide a robust methodology for determining the precise thermal stability parameters of this compound, ensuring its safe and effective use in further applications.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-3-(trifluoromethoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

4-Bromo-3-(trifluoromethoxy)aniline is a halogenated and fluorinated aromatic amine, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The trifluoromethoxy group can enhance metabolic stability and bioavailability in drug candidates.[4] Understanding the solubility of such an intermediate in various organic solvents is paramount for several stages of research and development, including:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

  • Purification and Crystallization: Selecting appropriate solvents for isolating and purifying the final product.

  • Formulation Development: Creating stable and effective formulations for final products.[3]

  • Analytical Method Development: Preparing solutions for techniques like HPLC and GC.

This guide provides a technical overview of the expected solubility of this compound based on analogous compounds and outlines a detailed protocol for its experimental determination.

Predicted and Comparative Solubility

The molecular structure of this compound, featuring a bulky, hydrophobic trifluoromethoxy group and a bromine atom on a benzene ring, suggests it will have limited solubility in polar solvents like water and higher solubility in non-polar organic solvents.[5][6] The amine (-NH2) group provides a site for hydrogen bonding, which may afford some solubility in polar protic solvents.[5]

The following table summarizes qualitative and descriptive solubility data for structurally similar compounds to infer the behavior of this compound.

Compound NameSolventReported SolubilityReference
4-Bromoaniline WaterSlightly soluble / < 1 g/L[1][7]
EthanolSoluble[1][8]
EtherSoluble / Very soluble[1][7]
ChloroformSoluble[1][5]
4-(Trifluoromethoxy)aniline ChloroformSlightly Soluble[9]
Ethyl AcetateSlightly Soluble[9]
MethanolSlightly Soluble[9]
3-(Trifluoromethyl)aniline WaterLow solubility[4]
Organic Solvents (e.g., ethanol, ether)Soluble[4]
4-(Trifluoromethyl)aniline WaterLimited solubility[6]
TolueneMore soluble[6]
HexaneMore soluble[6]

Based on these analogs, this compound is expected to be highly soluble in common organic solvents like ethanol, ether, and chloroform, and poorly soluble in water.

Experimental Protocol for Solubility Determination

The "Shake-Flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is considered a gold standard.[10][11] The following protocol is a detailed methodology for its application.

3.1 Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2 Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure equilibrium with the solid phase is achieved.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

    • Securely cap the vials. Prepare each solvent determination in triplicate to ensure reproducibility.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).[12]

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[13] Preliminary tests can determine the minimum time required to reach a stable concentration.[14]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at high speed.[13]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining micro-particulates. This step prevents post-sampling precipitation.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument. A precise dilution factor is crucial.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.[10]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

3.3 Data Analysis The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L). The final reported value should be the average of the triplicate measurements, with the standard deviation indicating the precision of the result.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24-48h) B->C D Centrifuge to Pellet Excess Solid C->D E Withdraw Supernatant D->E F Filter Supernatant (0.22 µm) E->F G Precisely Dilute Filtered Sample F->G H Quantify Concentration (HPLC / UV-Vis) G->H I Calculate Solubility (mg/mL) H->I J Final Result I->J Report Average ± SD

Caption: Workflow for determining organic compound solubility via the shake-flask method.

Conclusion

While specific quantitative data for this compound is sparse, a robust qualitative assessment can be made from structurally related molecules. It is predicted to be highly soluble in common organic solvents and poorly soluble in aqueous media. For drug development and process chemistry, where precision is essential, the detailed shake-flask protocol provided offers a reliable and standard methodology for obtaining accurate quantitative solubility data. This empirical data is indispensable for optimizing synthetic routes, purification processes, and formulation strategies.

References

A Technical Guide to the Spectroscopic Data of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 4-Bromo-3-(trifluoromethoxy)aniline. Due to the limited availability of experimental data for this specific molecule in public databases, this guide combines predicted data with representative experimental data from the closely related analogue, 4-Bromo-3-(trifluoromethyl)aniline, to offer a valuable resource for researchers.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₅BrF₃NOPubChemLite[1]
Monoisotopic Mass 254.95065 DaPubChemLite[1]
Predicted XlogP 3.1PubChemLite[1]

Spectroscopic Data

Mass Spectrometry
AdductPredicted m/z
[M+H]⁺ 255.95793
[M+Na]⁺ 277.93987
[M-H]⁻ 253.94337
[M+NH₄]⁺ 272.98447
[M+K]⁺ 293.91381
[M]⁺ 254.95010
[M]⁻ 254.95120

Data sourced from PubChemLite.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not available in the searched databases. The following tables present data for the analogous compound, 4-Bromo-3-(trifluoromethyl)aniline , which can serve as a reference for predicting the spectral characteristics of the target molecule. The primary difference will be the chemical shift of the carbon bearing the trifluoromethoxy group and the through-space coupling effects of the -OCF₃ group compared to the -CF₃ group.

¹H NMR Data for 4-Bromo-3-(trifluoromethyl)aniline

Solvent: CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.52d, J=8.4Hz1HAromatic H
6.99d, J=2Hz1HAromatic H
6.88dd, J=2Hz, J=8.4Hz1HAromatic H
4.31br s2H-NH₂

Data is representative and sourced from a patent describing the preparation of 4-bromo-3-5-trifluoromethylaniline.[2]

¹³C NMR Data for 4-Bromo-3-(trifluoromethyl)aniline

Solvent: CDCl₃

Chemical Shift (ppm)
144.5
133.1
130.9
123.9
115.6
112.4
111.9

Data is representative and sourced from a patent describing the preparation of 4-bromo-3-5-trifluoromethylaniline.[2]

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. Key expected absorbances would include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region), C-N stretching, C-O-C stretching (associated with the trifluoromethoxy group), and C-F stretching vibrations.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available. However, general procedures for related compounds can be adapted.

Synthesis of 4-Bromo-3-(substituted)anilines

A general method for the synthesis of 4-bromo-3-(substituted)anilines involves the bromination of the corresponding 3-substituted aniline.

Materials:

  • 3-(substituted)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the 3-(substituted)aniline in DMF.

  • In a separate flask, dissolve an equimolar amount of NBS in DMF.

  • Slowly add the NBS solution to the aniline solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

This is a general procedure and may require optimization for the specific synthesis of this compound.

General Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-20 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution contains particulate matter, filter it through a small cotton plug in the pipette during transfer to the NMR tube.

  • Capping: Cap the NMR tube securely.

Visualizations

Workflow for Spectroscopic Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS Sample NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation Purification->NMR Sample IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR Sample Interpretation Spectral Interpretation MS->Interpretation NMR->Interpretation IR->Interpretation Validation Structure Validation Interpretation->Validation Final_Report Final Report Validation->Final_Report Confirmed Structure

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR Analysis of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR characteristics of 4-Bromo-3-(trifluoromethoxy)aniline, a compound of interest for researchers and scientists in the pharmaceutical and chemical industries. Due to the absence of publicly available experimental ¹³C NMR data for this specific molecule, this guide presents a detailed prediction of its spectrum based on established principles of substituent effects on aromatic systems, supported by data from analogous compounds.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were estimated by considering the additive effects of the bromo, trifluoromethoxy, and amino substituents on the benzene ring. The analysis of related compounds such as aniline, 4-bromoaniline, and trifluoromethoxybenzene provides a solid foundation for these predictions.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity
C-1 (C-NH₂)145.5Singlet
C-2116.0Singlet
C-3 (C-OCF₃)148.0Quartet (q)
C-4 (C-Br)112.0Singlet
C-5133.0Singlet
C-6119.0Singlet
-OCF₃121.0Quartet (q)

Disclaimer: These are predicted values and may differ from experimental results.

Structural Assignment and Rationale

The predicted chemical shifts are assigned to the corresponding carbon atoms in the this compound molecule as illustrated in the diagram below. The rationale for these assignments is based on the well-documented electronic effects of the substituents. The amino (-NH₂) group is a strong activating group, causing an upfield shift (lower ppm) at the ortho and para carbons and a downfield shift (higher ppm) at the ipso carbon. Conversely, the bromo (-Br) and trifluoromethoxy (-OCF₃) groups are deactivating and electronegative, generally causing a downfield shift. The carbon attached to the highly electronegative trifluoromethoxy group (C-3) is expected to be significantly deshielded. Furthermore, the carbon of the trifluoromethoxy group itself and the carbon to which it is attached (C-3) are predicted to exhibit quartet splitting due to coupling with the three fluorine atoms.

G Predicted ¹³C NMR Assignments for this compound cluster_0 cluster_1 mol a C-1: ~145.5 ppm b C-2: ~116.0 ppm c C-3: ~148.0 ppm (q) d C-4: ~112.0 ppm e C-5: ~133.0 ppm f C-6: ~119.0 ppm g -OCF₃: ~121.0 ppm (q)

Predicted peak assignments for this compound.

Experimental Protocol: A General Approach

While a specific protocol for this compound is not available, the following general methodology for obtaining a ¹³C NMR spectrum of a similar aromatic amine can be employed.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used for a quantitative ¹³C NMR spectrum.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to obtain relative peak areas, which correspond to the relative number of carbon atoms.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum of a substituted aromatic compound like this compound follows a logical progression. This workflow is essential for accurate structural interpretation.

G A Acquire ¹³C NMR Spectrum B Identify Solvent and TMS Peaks A->B C Count Number of Unique Carbon Signals B->C D Analyze Chemical Shifts (ppm) C->D F Predict Substituent Effects (NH₂, Br, OCF₃) D->F E Analyze Signal Multiplicities (e.g., quartets for C-F coupling) H Assign Signals to Specific Carbon Atoms E->H F->H G Compare with Data from Analogous Compounds G->H I Final Structure Confirmation H->I

Workflow for ¹³C NMR spectral analysis.

This technical guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound. The predictive analysis, coupled with a robust experimental protocol and a logical workflow for interpretation, will empower researchers to confidently approach the structural elucidation of this and other complex aromatic compounds. As experimental data becomes available, it will be invaluable to compare it with the predictions outlined herein to further refine our understanding of substituent effects in NMR spectroscopy.

role of trifluoromethoxy group in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Trifluoromethoxy Group in Medicinal Chemistry

Introduction: The Rise of a "Super Halogen"

In modern drug discovery, the strategic modification of lead compounds is essential for optimizing biological activity and pharmacokinetic profiles.[1][2][3] Among the vast arsenal of functional groups available to medicinal chemists, fluorinated moieties have become particularly crucial.[4] The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a powerful tool, often referred to as a "super-halogen" or "pseudo-halogen" for its unique combination of properties.[4][5] Its incorporation into drug candidates can profoundly influence lipophilicity, metabolic stability, and target binding, making it an increasingly important substituent in both pharmaceuticals and agrochemicals.[4][6][7][8][9] This guide provides a technical overview of the core attributes of the trifluoromethoxy group, its impact on drug design, and relevant experimental methodologies.

Core Physicochemical Properties

The utility of the -OCF₃ group stems from a unique blend of electronic and physical characteristics that distinguish it from its non-fluorinated counterpart, the methoxy group (-OCH₃), and the related trifluoromethyl group (-CF₃).

Lipophilicity and Permeability

A defining feature of the trifluoromethoxy group is its exceptionally high lipophilicity. Lipophilicity, often measured by the octanol-water partition coefficient (logP) or the Hansch parameter (π), is a critical factor governing a drug's ability to cross biological membranes.[5][9] The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly enhancing a molecule's ability to permeate lipid bilayers.[5][10] This often leads to improved absorption and distribution, directly boosting bioavailability.[5][7]

Electronic Effects

The presence of three highly electronegative fluorine atoms makes the -OCF₃ group a potent electron-withdrawing substituent.[7][9] This strong inductive effect can alter the electron distribution within a molecule, which in turn modulates the acidity or basicity (pKa) of nearby functional groups.[5][7] Fine-tuning pKa is often critical for optimizing a drug's solubility and its interactions with biological targets.

Metabolic Stability

The trifluoromethoxy group is a powerful metabolic blocker. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by the Cytochrome P450 (CYP) superfamily of enzymes that are responsible for Phase I metabolism.[9][10][11] Replacing a metabolically vulnerable group, such as a methoxy or methyl group, with an -OCF₃ group can prevent oxidative degradation, thereby increasing the drug's metabolic stability and prolonging its half-life in the body.[6][7][11]

Data Summary: Comparative Properties

The following tables summarize the quantitative and qualitative impact of introducing a trifluoromethoxy group compared to other common substituents.

Table 1: Comparison of Physicochemical Parameters

Substituent Hansch Lipophilicity Parameter (π) Electronic Effect
Hydrogen (-H) 0.00 Neutral
Methoxy (-OCH₃) -0.02[12] Electron-Donating
Trifluoromethyl (-CF₃) +0.88[6][8][12] Strongly Electron-Withdrawing

| Trifluoromethoxy (-OCF₃) | +1.04 [5][12] | Strongly Electron-Withdrawing |

Table 2: Expected Impact of -OCF₃ Introduction on Metabolic Profile

Parameter Parent Compound (with -CH₃ or -OCH₃) -OCF₃ Analogue Rationale
In Vitro Half-life (t₁/₂) Shorter Longer Reduced rate of metabolism leads to slower clearance of the parent drug.[11]
Intrinsic Clearance (CLᵢₙₜ) Higher Lower Blocking a primary site of metabolism reduces the metabolic capacity of liver enzymes.[11]

| Number of Metabolites | Generally Higher | Significantly Reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[11] |

Key Visualizations

The following diagrams illustrate the key relationships and workflows associated with the use of the trifluoromethoxy group in drug discovery.

cluster_properties Core Physicochemical Properties cluster_consequences Medicinal Chemistry Consequences cluster_outcomes Pharmacokinetic Outcomes OCF3 Trifluoromethoxy (OCF3) Group Lipophilicity High Lipophilicity (π = +1.04) OCF3->Lipophilicity Electronics Strong Electron- Withdrawing Nature OCF3->Electronics Stability High C-F Bond Energy (Metabolic Inertness) OCF3->Stability Permeability Enhanced Membrane Permeability Lipophilicity->Permeability pKa Modulation of pKa (Target Binding) Electronics->pKa Metabolism Blocks Oxidative Metabolism (CYPs) Stability->Metabolism Bioavailability Improved Bioavailability Permeability->Bioavailability HalfLife Increased Drug Half-Life (t½) Metabolism->HalfLife

Caption: Logical relationships of the trifluoromethoxy group's properties.

start Start Assay prep Prepare Reagents: - Liver Microsomes - Test Compound (1 µM) - NADPH (Cofactor) start->prep incubate Initiate Reaction & Incubate at 37°C prep->incubate sample Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench analyze Analyze Samples by LC-MS/MS quench->analyze calculate Calculate Parameters: - Half-Life (t½) - Intrinsic Clearance (CLint) analyze->calculate end End calculate->end

Caption: Workflow for an in vitro metabolic stability assay.

Experimental Protocols

Detailed methodologies are critical for reproducing and validating findings. Below are representative protocols for a key bioassay and a common synthetic procedure.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is fundamental for assessing how a compound is metabolized by Phase I enzymes.[13]

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.[11][13]

  • Materials:

    • Pooled liver microsomes (human, rat, etc.) from a reputable supplier.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Control compounds (one high-turnover, one low-turnover).

    • Quenching solution (e.g., cold acetonitrile with an internal standard).

    • 96-well incubation plates and analytical plates.

  • Methodology:

    • Preparation: Prepare the incubation mixture by adding phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM) to the wells of the incubation plate.

    • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the "no-cofactor" controls.

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The "0 minute" sample is typically taken immediately after adding the cofactor.

    • Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein. Transfer the supernatant to a new analytical plate for analysis.

  • Analysis and Data Calculation:

    • Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[13][14]

    • Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is determined.

    • Half-life (t₁/₂): Calculated using the formula: t₁/₂ = 0.693 / k.

    • Intrinsic Clearance (CLᵢₙₜ): Calculated using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).

Protocol: Synthesis of an Aryl Trifluoromethyl Ether via Chlorine-Fluorine Exchange

This classic method transforms a more accessible aryl trichloromethyl ether into the desired product.

  • Objective: To synthesize an aryl trifluoromethyl ether from the corresponding aryl trichloromethyl ether using a nucleophilic fluorinating agent.

  • General Reaction Scheme: Ar-O-CCl₃ + Fluorinating Agent → Ar-O-CF₃

  • Materials:

    • Aryl trichloromethyl ether (substrate).

    • Fluorinating agent: Antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF).[4][12]

    • Anhydrous, inert solvent (if applicable).

    • Standard glassware for reactions under anhydrous conditions.

  • Methodology (Example using SbF₃/SbCl₅):

    • Setup: Assemble a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and charge it with the aryl trichloromethyl ether substrate.

    • Reagent Addition: Add antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).

    • Reaction: Heat the reaction mixture, typically to temperatures above 100°C. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or ¹⁹F NMR).

    • Workup: Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice water.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. Purify the crude product using column chromatography or distillation to yield the pure aryl trifluoromethyl ether.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion

The trifluoromethoxy group is a privileged substituent in medicinal chemistry due to its profound and generally predictable effects on a drug candidate's properties.[6] Its ability to simultaneously enhance lipophilicity, block metabolic oxidation, and modulate electronic character provides a powerful strategy for overcoming common challenges in drug development, such as poor permeability and rapid clearance.[6][7][10] As synthetic methods for its installation continue to advance, the strategic application of the -OCF₃ group is expected to play an even greater role in the design of next-generation therapeutics.

References

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Substituent

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy (-OCF₃) group is a unique and powerful substituent in modern chemistry, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Its rising prominence stems from its distinct electronic character, which significantly modulates the physicochemical properties of a parent molecule. Unlike a simple methoxy group, the -OCF₃ group is strongly electron-withdrawing, a property conferred by the three highly electronegative fluorine atoms. However, the presence of the oxygen atom allows for a weak resonance donation, creating a dual electronic nature that distinguishes it from other fluorinated groups like trifluoromethyl (-CF₃). This guide provides a comprehensive analysis of the electronic effects of the trifluoromethoxy substituent, supported by quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key concepts.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent is most effectively quantified using linear free-energy relationship (LFER) parameters, such as Hammett and Swain-Lupton constants, as well as its impact on the acidity (pKa) of parent molecules.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry for quantifying the effect of meta- or para-substituents on the reactivity of an aromatic ring.[1] The substituent constant, σ, measures the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).

The -OCF₃ group is classified as a moderately strong electron-withdrawing group, with electronic properties often compared to those of halogens, earning it the moniker "super-halogen" or "pseudo-halogen".[2]

Table 1: Hammett Constants for -OCF₃ and Related Substituents

Substituent σ_meta (σ_m) σ_para (σ_p) Electronic Effect Classification
-H 0.00 0.00 Neutral (Reference)
-CH₃ -0.07 -0.17 Weak EDG
-OCH₃ +0.12 -0.27 Strong EDG (para), Weak EWG (meta)
-F +0.34 +0.06 EWG (Inductive), EDG (Resonance)
-Cl +0.37 +0.23 EWG
-OCF₃ +0.40 +0.35 Moderate EWG
-CF₃ +0.43 +0.54 Strong EWG[3]
-NO₂ +0.71 +0.78 Very Strong EWG[3]

(Data for -OCF₃ sourced from literature consensus; other values from established tables[3][4])

Swain-Lupton Parameters (F and R)

To deconstruct the electronic effect into its inductive and resonance components, the Swain-Lupton equation is employed.[5] It describes substituent effects using a field/inductive parameter (F) and a resonance parameter (R).

  • F (Field/Inductive Effect): Represents the substituent's ability to withdraw or donate electrons through the sigma bond framework and space. Positive values indicate withdrawal.

  • R (Resonance Effect): Represents the substituent's ability to withdraw or donate electrons via π-system delocalization. Positive values indicate withdrawal.

Table 2: Swain-Lupton Parameters for -OCF₃ and Related Substituents

Substituent Field/Inductive (F) Resonance (R) Dominant Effect
-H 0.00 0.00 Neutral
-CH₃ -0.01 -0.41 Resonance Donor
-OCH₃ +0.54 -1.68 Strong Resonance Donor
-F +0.74 -0.60 Field Withdrawer
-Cl +0.72 -0.24 Field Withdrawer
-OCF₃ +0.66 -0.25 Strong Field Withdrawer
-CF₃ +0.64 +0.76 Field & Resonance Withdrawer
-NO₂ +1.00 +1.00 Strong Field & Resonance Withdrawer

(Data for -OCF₃ and others compiled from various sources, including[6][7])

This data clearly illustrates that the -OCF₃ group's electron-withdrawing character is dominated by a very strong field/inductive effect (F = +0.66), which is only partially offset by a weak resonance donation (R = -0.25).

Effect on Acidity (pKa)

The electron-withdrawing nature of the -OCF₃ group enhances the acidity of molecules like phenols and benzoic acids by stabilizing the resulting conjugate base. This effect typically lowers the pKa by 0.5 to 1.0 unit compared to the unsubstituted parent compound.[2]

Table 3: pKa Values for Substituted Phenols and Benzoic Acids

Substituent (at para-position) pKa of Phenol pKa of Benzoic Acid
-H 9.95 4.20
-OCH₃ 10.21 4.47
-OCF₃ 9.30 [8] 3.64 [9]
-CF₃ 9.19 3.66[10]
-Cl 9.42 3.98

| -NO₂ | 7.15 | 3.44 |

Lipophilicity (Hansch Parameter π)

While not strictly an electronic parameter, lipophilicity is profoundly influenced by the electronic nature of fluorinated groups. The Hansch hydrophobicity parameter (π) quantifies a substituent's contribution to a molecule's lipophilicity. The -OCF₃ group is one of the most lipophilic substituents used in drug design.[11]

Table 4: Hansch Hydrophobicity Parameter (π)

Substituent Hansch π Value
-OCH₃ -0.02
-CF₃ +0.88[11]
-OCF₃ +1.04 [11][12]
-SCF₃ +1.44[12]

| -SeCF₃ | +1.61[12] |

The Duality of Electronic Influence: Inductive vs. Resonance Effects

The defining electronic feature of the trifluoromethoxy group is the interplay between its powerful inductive withdrawal and weak resonance donation.

  • Inductive Effect (σ-withdrawal): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen, and consequently, from the aromatic ring through the C-O sigma bond. This effect is potent and distance-dependent, acidifying the aromatic ring.[11]

  • Resonance Effect (π-donation): The oxygen atom possesses lone pairs that can be delocalized into the aromatic π-system. However, this donation is significantly attenuated because the same fluorine atoms that cause the strong inductive effect also pull electron density away from the oxygen, making its lone pairs less available for donation compared to a methoxy (-OCH₃) group.[2]

This duality is visualized below.

G sub Trifluoromethoxy (-OCF₃) Substituent inductive Strong Inductive Withdrawal (σ-Effect) sub->inductive Dominates resonance Weak Resonance Donation (π-Effect) sub->resonance Partially Offsets inductive_desc • Caused by high electronegativity of F atoms • Dominant electronic feature • Stabilizes negative charge in the ring inductive->inductive_desc resonance_desc • Caused by oxygen lone pair delocalization • Attenuated by inductive pull of F atoms • Weaker than in -OCH₃ group resonance->resonance_desc

Caption: Duality of -OCF₃ Electronic Effects.

Experimental Protocols for Characterization

Accurate determination of the electronic parameters discussed above relies on precise experimental methodologies.

Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa by creating a titration curve and identifying the pH at the half-equivalence point.

Materials & Equipment:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker or reaction vessel

  • Substituted and unsubstituted acid (e.g., 4-(trifluoromethoxy)benzoic acid and benzoic acid), ~0.01 M solution

  • Standardized titrant solution (e.g., 0.1 M NaOH), carbonate-free

  • Solvent (e.g., 50:50 ethanol/water)

  • Inert gas supply (e.g., Nitrogen)

  • Constant ionic strength solution (e.g., 0.15 M KCl)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve the acid sample in the chosen solvent in the reaction vessel to a known concentration (e.g., 25 mL of 0.01 M acid). Add the constant ionic strength solution.

  • Inert Atmosphere: Place the vessel on the magnetic stirrer, immerse the pH electrode, and begin stirring gently. Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO₂. Maintain a gentle nitrogen blanket over the solution throughout the titration.

  • Titration: Record the initial pH. Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Recording: After each increment, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added. Reduce the increment size significantly near the expected equivalence point.

  • Endpoint: Continue the titration well past the equivalence point.

  • Analysis:

    • Plot pH (y-axis) versus volume of titrant added (x-axis).

    • Determine the equivalence point (V_eq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pKa is the pH value at the half-equivalence point (V_eq / 2).

Protocol for Hammett Constant (σ) Determination

Hammett constants are derived directly from the pKa values of a series of meta- or para-substituted benzoic acids. The experimental protocol is identical to the one described in section 4.1. The workflow involves measuring the pKa of the unsubstituted benzoic acid (pKa₀) and the substituted benzoic acid (pKa_x) in the same solvent system.

G start Start step1 Prepare Solutions: 1. Unsubstituted Benzoic Acid (H) 2. Substituted Benzoic Acid (X) start->step1 step2 Perform Potentiometric Titration for Each Acid (See Protocol 4.1) step1->step2 step3 Determine pKa(H) and pKa(X) from Titration Curves step2->step3 step4 Calculate Hammett Constant (σ) step3->step4 formula σ_x = pKa(H) - pKa(X) step4->formula end End step4->end

References

Methodological & Application

synthesis of 4-Bromo-3-(trifluoromethoxy)aniline from 3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the regioselective synthesis of 4-Bromo-3-(trifluoromethoxy)aniline, a key building block in the development of pharmaceuticals and agrochemicals. The synthesis involves the electrophilic bromination of 3-(trifluoromethoxy)aniline. This document outlines a primary method utilizing N-Bromosuccinimide (NBS) as the brominating agent. A detailed experimental procedure, quantitative data, and a visual representation of the experimental workflow are presented to ensure reproducibility and facilitate laboratory implementation.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of biologically active molecules. The strategic placement of a bromine atom and a trifluoromethoxy group on the aniline ring provides versatile handles for further chemical modifications, making it a sought-after precursor in drug discovery. The synthesis is achieved through the electrophilic aromatic substitution of 3-(trifluoromethoxy)aniline. The electron-donating amino group directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent trifluoromethoxy group, the para-substituted product, this compound, is preferentially formed.

A common challenge in the bromination of anilines is the high reactivity of the amino group, which can lead to over-bromination.[1] To control this, one effective strategy is the use of a milder brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent, which offers good selectivity for the desired monobrominated product.[2][3]

Reaction Scheme

cluster_0 Synthesis of this compound 3-(trifluoromethoxy)aniline This compound 3-(trifluoromethoxy)aniline->this compound RT, 3h NBS N-Bromosuccinimide (NBS) (Brominating Agent) NBS->this compound DMF DMF (Solvent) DMF->this compound

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the synthesis of this compound using N-Bromosuccinimide.

ParameterValueReference
Starting Material3-(trifluoromethoxy)anilineN/A
Brominating AgentN-Bromosuccinimide (NBS)[4]
SolventN,N-Dimethylformamide (DMF)[4]
Reaction TemperatureRoom Temperature (20°C)[4]
Reaction Time3 hours[4]
Reported Yield90-92%[4]

Experimental Protocol

This protocol details the synthesis of this compound using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF).

Materials:

  • 3-(trifluoromethoxy)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: To this solution, add a solution of N-Bromosuccinimide (1.0 equivalent) in DMF dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up:

    • Upon completion of the reaction, dilute the mixture with ethyl acetate.[4]

    • Wash the organic layer with brine solution twice.[4]

    • Dry the organic phase over anhydrous sodium sulfate (Na2SO4).[4]

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.[4]

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary to obtain this compound as a brownish solid.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G Experimental Workflow A 1. Dissolve 3-(trifluoromethoxy)aniline in DMF B 2. Add NBS solution in DMF dropwise A->B C 3. Stir at Room Temperature for 3 hours B->C D 4. Dilute with Ethyl Acetate C->D E 5. Wash with Brine D->E F 6. Dry with Na2SO4 E->F G 7. Filter and Concentrate F->G H 8. Purify (optional) G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting

  • Over-bromination: If multiple brominated products are observed, consider protecting the amino group as an acetanilide before bromination.[1] This involves reacting the aniline with acetic anhydride, followed by bromination and subsequent deprotection via hydrolysis.[1]

  • Low Yield: Ensure the NBS is of high purity and the solvent is anhydrous. The reaction temperature should be carefully controlled.

Conclusion

The described protocol provides an efficient and selective method for the synthesis of this compound. The use of N-Bromosuccinimide offers a reliable approach for the monobromination of the electron-rich aniline ring with good yields. This application note serves as a practical guide for researchers in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Regioselective Bromination of 3-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)aniline is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The regioselective introduction of a bromine atom onto the aromatic ring of this compound provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a wide range of complex molecules. This document provides detailed application notes on the directing effects governing the regioselective bromination of 3-(trifluoromethoxy)aniline and presents robust experimental protocols for achieving high yields of the desired monobrominated product.

Application Notes: Understanding Regioselectivity

The regiochemical outcome of the electrophilic bromination of 3-(trifluoromethoxy)aniline is primarily governed by the interplay of the directing effects of the amino (-NH₂) and the trifluoromethoxy (-OCF₃) substituents.

  • Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[1][2] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

  • Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is generally considered a deactivating group due to the strong inductive electron-withdrawing effect of the three fluorine atoms. However, it is also an ortho, para-director because the lone pairs on the oxygen atom can participate in resonance, directing the incoming electrophile to these positions. The para position is strongly favored in electrophilic substitution reactions.

In the case of 3-(trifluoromethoxy)aniline, the powerful activating and ortho, para-directing effect of the amino group dominates the reaction's outcome. The amino group directs bromination to the 2, 4, and 6 positions. The trifluoromethoxy group at position 3 sterically hinders the adjacent 2-position. Consequently, electrophilic attack is most favorable at the 4- and 6-positions. Due to the strong para-directing nature of the trifluoromethoxy group and to minimize steric hindrance, the major product of monobromination is 4-bromo-3-(trifluoromethoxy)aniline .

Direct bromination of anilines can often lead to polybromination due to the high reactivity of the aniline ring.[3][4] To achieve selective monobromination, it is often advantageous to first protect the amino group as an acetanilide. The resulting acetylamino group is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled bromination.[3]

Data Presentation

The following table summarizes the expected regioselectivity in the halogenation of anilines with similar substitution patterns, based on available literature for the closely related 3-(trifluoromethyl)aniline.[3] High selectivity for the 4-bromo product is anticipated for 3-(trifluoromethoxy)aniline under similar conditions.

Halogenating AgentSolventProductYield (%)Other Isomers (%)
CuBr₂1-hexyl-3-methylimidazolium bromide4-Bromo-3-(trifluoromethyl)aniline941.6
N-BromosuccinimideN,N-dimethylformamide4-Bromo-3-(trifluoromethyl)aniline92Traces of dibrominated products

Note: The data presented is for the bromination of 3-(trifluoromethyl)aniline and serves as a close approximation for the expected outcome with 3-(trifluoromethoxy)aniline.[3]

Experimental Protocols

Two primary methods for the regioselective monobromination are presented below. The first is a direct bromination using N-Bromosuccinimide (NBS), and the second involves the protection of the amino group followed by bromination and deprotection for enhanced selectivity.

Protocol 1: Direct Monobromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a procedure for the synthesis of 4-bromo-3-(trifluoromethyl)aniline.[5][6]

Materials:

  • 3-(Trifluoromethoxy)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)aniline (1.0 eq.) in DMF.

  • In a separate flask, prepare a solution of NBS (1.0 eq.) in DMF.

  • Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine solution (2 x volume of organic layer).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Protocol 2: Controlled Monobromination via Acetylation

This protocol involves the protection of the highly activating amino group to prevent over-bromination and enhance regioselectivity.[3]

Step 1: Acetylation of 3-(Trifluoromethoxy)aniline

Materials:

  • 3-(Trifluoromethoxy)aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure complete reaction.

  • Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-trifluoromethoxybenzene.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 3-Acetamido-trifluoromethoxybenzene

Materials:

  • 3-Acetamido-trifluoromethoxybenzene (from Step 1)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ice bath

  • Sodium bisulfite solution

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve the dried 3-acetamido-trifluoromethoxybenzene (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise while maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-trifluoromethoxybenzene.

  • Collect the product by vacuum filtration, wash with water, and then with a sodium bisulfite solution to remove any excess bromine. Dry the product.

Step 3: Deprotection (Hydrolysis of 4-Bromo-3-acetamido-trifluoromethoxybenzene)

Materials:

  • 4-Bromo-3-acetamido-trifluoromethoxybenzene (from Step 2)

  • Aqueous hydrochloric acid (e.g., 6 M)

  • Sodium hydroxide solution (e.g., 6 M)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To the crude 4-bromo-3-acetamido-trifluoromethoxybenzene, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization as needed.

Mandatory Visualizations

Regioselectivity_Logic cluster_substituents Substituent Effects on 3-(Trifluoromethoxy)aniline cluster_positions Available Positions for Bromination cluster_outcome Predicted Major Product NH2 Amino (-NH₂) Strong Activator Ortho, Para-Director P2 Position 2 (ortho to NH₂, ortho to OCF₃) NH2->P2 Activates P4 Position 4 (para to NH₂, ortho to OCF₃) NH2->P4 Strongly Activates P6 Position 6 (ortho to NH₂, para to OCF₃) NH2->P6 Activates OCF3 Trifluoromethoxy (-OCF₃) Deactivator Ortho, Para-Director (Para favored) OCF3->P2 Steric Hindrance OCF3->P4 Directs Para MajorProduct This compound P2->MajorProduct Minor/Disfavored P4->MajorProduct Most Favorable P6->MajorProduct Possible Minor

Caption: Logic diagram illustrating the directing effects in the bromination of 3-(trifluoromethoxy)aniline.

Experimental_Workflow cluster_direct Protocol 1: Direct Bromination cluster_protection Protocol 2: Controlled Bromination via Protection Start1 3-(Trifluoromethoxy)aniline Dissolve1 Dissolve in DMF Start1->Dissolve1 AddNBS Add NBS in DMF Dissolve1->AddNBS React1 Stir at RT for 3h AddNBS->React1 Workup1 Workup (EtOAc, Brine) React1->Workup1 Dry1 Dry (Na₂SO₄) & Concentrate Workup1->Dry1 Purify1 Purification Dry1->Purify1 Product1 This compound Purify1->Product1 Start2 3-(Trifluoromethoxy)aniline Acetylation Acetylation (Ac₂O, AcOH) Start2->Acetylation Precipitate1 Precipitate & Isolate Acetanilide Acetylation->Precipitate1 Bromination Bromination (Br₂, AcOH, 0°C to RT) Precipitate1->Bromination Precipitate2 Precipitate & Isolate Bromo-Acetanilide Bromination->Precipitate2 Hydrolysis Hydrolysis (HCl, reflux) Precipitate2->Hydrolysis Neutralize Neutralize & Isolate Product Hydrolysis->Neutralize Purify2 Purification Neutralize->Purify2 Product2 This compound Purify2->Product2

Caption: Experimental workflows for the regioselective bromination of 3-(trifluoromethoxy)aniline.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound with an organohalide, and is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1][3] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 4-Bromo-3-(trifluoromethoxy)aniline, a valuable building block in medicinal chemistry due to the unique electronic properties imparted by the trifluoromethoxy group.[4] The trifluoromethoxy substituent can enhance metabolic stability and lipophilicity of drug candidates.[4]

The protocols and data presented herein are based on established methodologies for the coupling of bromoanilines, particularly those bearing electron-withdrawing groups and ortho-substituents.[3][5] The electron-withdrawing nature of the trifluoromethoxy group is expected to facilitate the oxidative addition step of the catalytic cycle.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocols

The following protocols are recommended for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Protocol 1: General Procedure using a Buchwald-type Precatalyst

This protocol is recommended for a broad range of arylboronic acids and is based on conditions known to be effective for electron-deficient anilines.[3][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • CataCXium® A Pd G3 (1-3 mol%)[7]

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and CataCXium® A Pd G3 (0.02 mmol).

  • Add anhydrous 2-Methyltetrahydrofuran (5 mL) and degassed water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biarylaniline.

Protocol 2: Ligand-Free Conditions

For some substrates, a ligand-free protocol can be effective and offers a simpler setup.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • De-gas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction to reflux (approximately 100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform a standard aqueous workup as described in Protocol 1 (steps 6-8).

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of substrates analogous to this compound. These data can be used as a reference for expected yields and to guide optimization efforts.

Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Bromoanilines with Various Boronic Esters [3]

EntryArylboronic EsterProductYield (%)
1Phenylboronic acid pinacol ester2-Phenylaniline derivative91
24-Methoxyphenylboronic acid pinacol ester2-(4-Methoxyphenyl)aniline derivative97
34-(Trifluoromethyl)phenylboronic acid pinacol ester2-(4-(Trifluoromethyl)phenyl)aniline derivative85
42-Thienylboronic acid pinacol ester2-(2-Thienyl)aniline derivative88

Reaction Conditions: Ortho-bromoaniline (1.0 equiv), boronic ester (1.5 equiv), CataCXium® A Pd G3 (2 mol%), Cs₂CO₃ (2.0 equiv), 2-MeTHF/H₂O (10:1), 70 °C, 12 h.[3]

Table 2: Suzuki-Miyaura Coupling of 4-Bromoaniline with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Aminobiphenyl92
24-Methylphenylboronic acid4'-Methyl-[1,1'-biphenyl]-4-amine95
34-Methoxyphenylboronic acid4'-Methoxy-[1,1'-biphenyl]-4-amine96
44-Cyanophenylboronic acid4'-Amino-[1,1'-biphenyl]-4-carbonitrile88
53,5-Bis(trifluoromethyl)phenylboronic acid3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine82

Reaction Conditions: 4-Bromoaniline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C, 8 h.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Arylboronic acid Base (e.g., Cs2CO3) Inert_Atmosphere Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Catalyst Palladium Precatalyst (e.g., CataCXium A Pd G3) Catalyst->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., 2-MeTHF/H2O) Solvent->Inert_Atmosphere Heating Heating (80-100 °C) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Biarylaniline Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_oxidative Ar-Pd(II)L_n-Br pd0->pd2_oxidative Oxidative Addition pd2_transmetalation Ar-Pd(II)L_n-Ar' pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product Ar-Ar' (Biarylaniline) aryl_halide Ar-Br (this compound) boronic_acid Ar'-B(OR)2 (Arylboronic acid) base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, where arylamine moieties are prevalent structural motifs in a wide array of biologically active molecules and functional materials.[2]

This document provides detailed application notes and a general experimental protocol for the Buchwald-Hartwig amination of 4-bromo-3-(trifluoromethoxy)aniline. This substrate is of particular interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethoxy group. The presence of this strong electron-withdrawing group can present challenges in C-N bond formation, necessitating careful optimization of reaction conditions.[2]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) species. The resulting palladium(II) complex then coordinates with the amine. Subsequent deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to furnish the desired N-aryl amine product and regenerate the active palladium(0) catalyst, thus completing the cycle.[1][2] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle.[2]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts (e.g., G3/G4 precatalysts) can also be utilized to improve efficiency and reproducibility.[2]

  • Phosphine Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-deficient aryl bromides like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are often effective.[2][3]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength of the base can significantly impact the reaction outcome.[4]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed.[2]

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following table summarizes typical conditions and yields for the amination of the structurally and electronically similar 4-bromo-3-(trifluoromethyl)aniline. These conditions can serve as a valuable starting point for the optimization of the target reaction.

EntryAmine Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)DavePhos (3.0)NaOtBu (1.2)Toluene1001895
2AnilinePd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (2.0)Dioxane1102488
3PiperidinePd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (2.0)Toluene1001285

Data presented is for the analogous 4-bromo-3-(trifluoromethyl)aniline and is intended as a guideline for reaction optimization.[2]

Experimental Protocols

General Considerations:

The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[2]

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

This protocol provides a general method and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[2]

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).[2]

  • Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.[2]

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-(trifluoromethoxy)aniline derivative.[2]

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep_reagents Weigh Reagents: - this compound - Amine - Pd Precatalyst - Ligand - Base setup Assemble reaction in Schlenk tube under inert gas prep_reagents->setup prep_glassware Oven-dry and cool glassware under inert atmosphere prep_glassware->setup prep_solvent Use anhydrous, degassed solvent addition Add solvent via syringe prep_solvent->addition setup->addition heating Heat reaction mixture with stirring addition->heating monitoring Monitor progress by TLC or LC-MS heating->monitoring cooling Cool to room temperature monitoring->cooling Reaction complete filtration Dilute and filter through celite cooling->filtration extraction Aqueous workup (if necessary) filtration->extraction purification Concentrate and purify by column chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-Br(Ln) pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition pd_amido_complex Ar-Pd(II)-NHR'R'' pd2_complex->pd_amido_complex Amine Coordination & Deprotonation label_ac HNR'R'' / Base amine_coordination Amine Coordination pd_amido_complex->pd0 Reductive Elimination label_re reductive_elimination Reductive Elimination label_oa Ar-Br

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-3-(trifluoromethoxy)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The following sections detail various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the C-Br bond, often requiring careful optimization of reaction conditions. These notes offer representative conditions and detailed experimental protocols to facilitate the successful application of this substrate in various synthetic endeavors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron reagent.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

While specific data for this compound is limited in the literature, the following table provides representative conditions for the Suzuki-Miyaura coupling of structurally similar aryl bromides. These should serve as a good starting point for reaction optimization.

EntryCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001680-90
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane1101875-85
4(E)-Styrylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O80888-96
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv.)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 8-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[2][3]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table presents typical conditions for the Buchwald-Hartwig amination of electron-deficient aryl bromides.[4]

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001290-98
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (1.5)1,4-Dioxane1101885-95
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.3)THF801688-96
4n-ButylamineG3-XPhos (2)-Cs₂CO₃ (2)t-BuOH1002475-85
Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure for the palladium-catalyzed amination of an aryl bromide.[4]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3-precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS, 1.2-2.5 equiv.)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[5]

Data Presentation: Representative Conditions for Sonogashira Coupling

The following table provides representative conditions for the Sonogashira coupling of aryl bromides.[6][7]

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)5Et₃NTHF60685-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)5i-Pr₂NHDMF80880-90
31-HeptynePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃1,4-Dioxane1001275-85
4Propargyl alcoholPdCl₂(dppf) (3)5PiperidineAcetonitrile701082-92
Experimental Protocol: Sonogashira Coupling

This protocol describes a typical copper-cocatalyzed Sonogashira coupling.[8]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and copper(I) iodide (5 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required duration (typically 6-12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture and dilute with an organic solvent (e.g., diethyl ether).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10]

Data Presentation: Representative Conditions for Heck Reaction

The following table outlines typical conditions for the Heck reaction with aryl bromides.

EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1201670-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile1002480-90
31-OctenePd₂(dba)₃ (1.5)P(o-tol)₃ (6)NaOAc (2)DMA1301865-75
4CyclohexeneHerrmann's catalyst (1)-i-Pr₂NEt (2)NMP1402450-65
Experimental Protocol: Heck Reaction

This is a general procedure for the Heck coupling of an aryl bromide with an alkene.

Materials:

  • This compound

  • Alkene (1.2 - 2.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equiv.)

  • High-boiling polar aprotic solvent (e.g., DMF, DMA, NMP)

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv.).

  • Add the alkene (1.2 equiv.) and the solvent (e.g., DMF).

  • Seal the vessel and heat the mixture to the specified temperature (e.g., 120 °C) with stirring for the required time (typically 16-24 hours).

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Stille Coupling

The Stille coupling reaction joins an aryl halide with an organotin compound.[2][11]

Data Presentation: Representative Conditions for Stille Coupling

The following table provides representative conditions for the Stille coupling of aryl bromides.[12]

EntryOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (3)--Toluene1101680-90
2Tributyl(vinyl)tinPd₂(dba)₃ (2)PPh₃ (8)CuI (10 mol%)THF801285-95
32-(Tributylstannyl)thiophenePdCl₂(AsPh₃)₂ (3)-LiCl (3 equiv.)1,4-Dioxane1002475-85
4(Tributylstannyl)acetylenePdCl₂(dppf) (2)--DMF901882-92
Experimental Protocol: Stille Coupling

This is a general protocol for the Stille cross-coupling of an aryl bromide with an organostannane.

Materials:

  • This compound

  • Organostannane (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)

  • Optional additive (e.g., CuI, LiCl)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Add the organostannane (e.g., tributyl(phenyl)tin, 1.1 equiv.) to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To quench the remaining organotin reagent, a saturated aqueous solution of KF can be added and the mixture stirred for 1 hour.

  • Filter the mixture through celite and extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) solvent 2. Add Degassed Solvent reagents->solvent reaction 3. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 4. Aqueous Workup (Extraction and Washing) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Palladium Cross-Coupling Catalytic Cycle

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-M pd_intermediate Ar-Pd(II)L₂(R) transmetalation->pd_intermediate M-X reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R

References

Application Notes and Protocols for 4-Bromo-3-(trifluoromethoxy)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-(trifluoromethoxy)aniline is a critical building block in modern pharmaceutical synthesis, prized for the unique physicochemical properties imparted by its trifluoromethoxy group. This aniline derivative serves as a versatile intermediate for the construction of complex molecular architectures, most notably in the development of targeted cancer therapies. The trifluoromethoxy moiety often enhances metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API).[1] This document provides detailed application notes on its use in the synthesis of multi-kinase inhibitors, specifically focusing on its role in the synthesis of Regorafenib. Furthermore, it includes detailed experimental protocols for the synthesis of this compound and its subsequent application in key cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of contemporary drug design. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to modulate a molecule's electronic properties and improve its pharmacokinetic profile. This compound is a key synthon that features both a trifluoromethoxy group and a bromine atom, the latter providing a reactive handle for various cross-coupling reactions. This combination makes it an invaluable precursor in the synthesis of a wide range of pharmaceutical compounds, especially in the field of oncology. One of the most significant applications of this intermediate is in the synthesis of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[2][3]

Application in the Synthesis of Regorafenib

Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis (VEGFR1, -2, -3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[2][4] The synthesis of Regorafenib showcases the utility of this compound as a key building block. While the exact industrial synthesis routes are proprietary, a plausible and commonly cited approach involves the coupling of a picolinamide core with an appropriately functionalized aniline derivative, which can be prepared from this compound.

Signaling Pathways Targeted by Pharmaceuticals Derived from this compound

Pharmaceuticals synthesized using this building block, such as Regorafenib, are often designed to inhibit multiple signaling pathways implicated in cancer progression. Below are diagrams representing two of the key pathways inhibited by such agents.

VEGFR_PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Regorafenib Regorafenib (Derived from This compound) Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->RAF

Caption: VEGFR/PDGFR Signaling Pathway Inhibition.

RAF_MEK_ERK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellCycle Cell Cycle Progression, Proliferation, Survival GeneExpression->CellCycle Regorafenib Regorafenib (Derived from This compound) Regorafenib->RAF

Caption: RAF-MEK-ERK Signaling Pathway Inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the regioselective bromination of 3-(trifluoromethoxy)aniline. The electron-donating amino group directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent trifluoromethoxy group, the para-substituted product is preferentially formed.

Reaction Scheme:

3-(trifluoromethoxy)aniline + NBS → this compound

Materials:

  • 3-(trifluoromethoxy)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 equivalent) in DMF.

  • Separately, prepare a solution of NBS (1.0 equivalent) in DMF.

  • Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting solid can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data (Analogous Reaction):

Starting MaterialBrominating AgentSolventTemperatureTimeYield (%)
3-(Trifluoromethyl)anilineNBSDMFRoom Temp.3 h90-92[5]
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[6][7]

Reaction Scheme:

This compound + Arylboronic acid --(Pd catalyst, Base)--> 4-Aryl-3-(trifluoromethoxy)aniline

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative for similar substrates):

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanilinePhenylboronic acidPd(OAc)₂ (0.5)K₂CO₃DMF/H₂O80295[8]
Ortho-bromoanilineVariousCataCXium A Pd G3 (5)Cs₂CO₃2-MeTHF801670-97[9]
Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an amine with this compound.[4][10]

Reaction Scheme:

This compound + Amine --(Pd catalyst, Ligand, Base)--> N-Aryl-3-(trifluoromethoxy)aniline

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube.

  • To the same tube, add the base (1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, deoxygenated solvent via syringe to a typical concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative for 4-Bromo-3-(trifluoromethyl)aniline):

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-(trifluoromethyl)anilineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001895[11]
4-Bromo-3-(trifluoromethyl)anilineAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene1002488[11]

Experimental Workflow Diagrams

Suzuki_Miyaura_Workflow Start Start: Oven-dried Schlenk flask Reagents Add: 1. This compound 2. Arylboronic acid 3. Base 4. Pd Catalyst Start->Reagents Inert Evacuate and backfill with inert gas (3x) Reagents->Inert Solvent Add degassed solvent Inert->Solvent Reaction Heat and stir (e.g., 80-100 °C, 2-24h) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H₂O and brine Monitoring->Workup Complete Purification Purification: 1. Dry over Na₂SO₄ 2. Filter and concentrate 3. Column chromatography Workup->Purification Product Final Product: 4-Aryl-3-(trifluoromethoxy)aniline Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow Start Start: Oven-dried Schlenk tube (Inert atmosphere) Reagents Add: 1. Pd Precatalyst & Ligand 2. Base 3. This compound 4. Amine Start->Reagents Solvent Add anhydrous, deoxygenated solvent Reagents->Solvent Reaction Heat and stir (e.g., 80-110 °C, 12-24h) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: 1. Cool to RT 2. Dilute with EtOAc 3. Filter through Celite Monitoring->Workup Complete Purification Purification: 1. Concentrate filtrate 2. Column chromatography Workup->Purification Product Final Product: N-Aryl-3-(trifluoromethoxy)aniline Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its utility is demonstrated in its application towards the synthesis of complex, biologically active molecules such as the multi-kinase inhibitor Regorafenib. The protocols provided herein for its synthesis and subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer a foundation for researchers to explore the synthesis of novel pharmaceutical candidates. The strategic use of this intermediate allows for the efficient construction of arylamine and biaryl scaffolds that are central to many modern therapeutics.

References

Application Notes and Protocols: 4-Bromo-3-(trifluoromethoxy)aniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3-(trifluoromethoxy)aniline and its derivatives as key intermediates in the development of modern agrochemicals. The primary focus is on the synthesis of the novel insecticide Broflanilide, a potent meta-diamide insecticide. While the directly utilized intermediate in Broflanilide synthesis is a structurally related aniline, this compound serves as a crucial structural motif and a potential precursor in the synthetic pathway of such complex aniline derivatives.

Application in Insecticide Development: Synthesis of Broflanilide

This compound and its analogs are pivotal building blocks in the synthesis of Broflanilide. Broflanilide is a recently developed insecticide with a unique mode of action, making it effective against a wide range of chewing pests, including those resistant to existing insecticide classes. It is classified as a Group 30 insecticide by the Insecticide Resistance Action Committee (IRAC), acting as a GABA-gated chloride channel allosteric modulator.

The synthesis of Broflanilide involves the coupling of a substituted aniline with a benzoyl chloride derivative. The key aniline intermediate is 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. The synthesis of this complex aniline can be achieved through a multi-step process where a brominated and trifluoromethylated or trifluoromethoxylated aniline serves as a foundational structural unit.

Logical Workflow for Broflanilide Synthesis

Broflanilide_Synthesis_Workflow A Substituted Aniline Precursor (e.g., this compound analog) B Synthesis of Key Aniline Intermediate (2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline) A->B Multi-step synthesis D Amide Coupling Reaction B->D C Benzoyl Chloride Derivative C->D E Broflanilide D->E

Caption: Logical workflow for the synthesis of Broflanilide.

Quantitative Data: Efficacy of Broflanilide

The following tables summarize the insecticidal activity of Broflanilide and its active metabolite, desmethyl-broflanilide, against various pests.

CompoundTarget PestAssay TypeLC50 ValueReference
BroflanilideSpodoptera litura (Tobacco cutworm)Leaf-dip bioassay0.08 mg/L[1]
BroflanilideAphis gossypii (Cotton aphid)Leaf-dipping method0.20 - 1.48 µg/mL[1]
BroflanilidePlutella xylostella (Diamondback moth)Leaf-dip bioassay0.13 µg/mL[1]
BroflanilideSpodoptera exigua (Beet armyworm)Leaf-dip bioassay0.92 µg/mL[1]
BroflanilideChilo suppressalis (Asiatic rice borer)Leaf-dip bioassay1.23 µg/mL[1]
CompoundTarget SiteAssay TypeIC50 ValueTarget PestReference
Desmethyl-broflanilideRDL GABA ReceptorIn vitro antagonist activity1.3 nMSpodoptera litura[1]

Experimental Protocols

Synthesis of the Key Intermediate: 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline

This protocol describes a representative synthesis of the key aniline intermediate used in Broflanilide synthesis.

Materials:

  • 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Add N-Bromosuccinimide (NBS) (1.05–1.1 equivalents) to the solution.

  • Heat the reaction mixture to 60°C and stir for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to minimize over-bromination.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove DMF and unreacted reagents.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline as a red liquid.

Expected Yield: 80-89%[2].

Leaf-Dip Bioassay for Spodoptera litura

This protocol outlines a standard method for assessing the insecticidal activity of a compound against Spodoptera litura larvae.

Materials:

  • Test compound (e.g., Broflanilide)

  • Third-instar larvae of Spodoptera litura

  • Castor leaves

  • Distilled water

  • Emulsifier (e.g., Triton X-100)

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in distilled water containing a small amount of emulsifier to ensure uniform suspension. A control solution containing only distilled water and the emulsifier should also be prepared.

  • Leaf Treatment: Dip fresh castor leaves into each test solution for 10-30 seconds with gentle agitation.

  • Drying: Air-dry the treated leaves at room temperature.

  • Bioassay Setup: Place one treated leaf in each Petri dish lined with filter paper.

  • Introduction of Larvae: Introduce a known number of third-instar Spodoptera litura larvae (e.g., 10-20) into each Petri dish.

  • Incubation: Maintain the Petri dishes at a constant temperature and humidity (e.g., 25 ± 2°C and 60-70% relative humidity) with a set photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the LC50 value using probit analysis.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Broflanilide's Active Metabolite

GABA_Receptor_Pathway cluster_neuron Insect Neuron GABA GABA Neurotransmitter GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_ion Cl- Ions GABA_R->Cl_ion Opens channel for influx Excitation Hyperexcitation (Paralysis and Death) GABA_R->Excitation Channel Blockage Leads to Desmethyl_Broflanilide Desmethyl-Broflanilide (Active Metabolite) Desmethyl_Broflanilide->GABA_R Allosterically binds and blocks Hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) Cl_ion->Hyperpolarization Leads to

Caption: Mode of action of Desmethyl-Broflanilide on the insect GABA receptor.

Experimental Workflow for Insecticide Efficacy Testing

Insecticide_Efficacy_Workflow A Insect Rearing (e.g., Spodoptera litura) C Leaf-Dip Bioassay A->C B Preparation of Test Compound Solutions (Serial Dilutions) B->C D Data Collection (Mortality at 24, 48, 72h) C->D E Statistical Analysis (Probit Analysis) D->E F Determination of LC50 Value E->F G Efficacy Assessment F->G

Caption: General experimental workflow for determining insecticide efficacy.

References

Application Notes and Protocols for Developing Kinase Inhibitors Using a 4-Bromo-3-(trifluoromethoxy)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of kinase inhibitors utilizing the 4-Bromo-3-(trifluoromethoxy)aniline scaffold. This scaffold is a valuable starting point for the synthesis of potent and selective inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Src tyrosine kinase, and Mitogen-activated protein kinase kinase (MEK).

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The 4-anilinoquinazoline and 4-anilinoquinoline cores are well-established pharmacophores for kinase inhibitors, with the aniline moiety often playing a crucial role in determining inhibitor potency and selectivity. The this compound scaffold offers a unique substitution pattern that can be exploited to develop novel kinase inhibitors with improved properties. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the bromo substituent provides a handle for further chemical modification.

General Synthetic Approach

A general synthetic route to prepare 4-anilinoquinazoline-based kinase inhibitors starting from this compound is outlined below. This approach is based on established synthetic methodologies for similar compounds.

Synthetic_Workflow A This compound C Buchwald-Hartwig or Nucleophilic Aromatic Substitution A->C B 4-Chloroquinazoline derivative B->C D 4-(4-Bromo-3-(trifluoromethoxy)anilino) quinazoline intermediate C->D Coupling E Further functionalization (e.g., Suzuki or Sonogashira coupling) D->E Modification at Bromo position F Final Kinase Inhibitor E->F EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation FAK FAK Src->FAK P STAT3 STAT3 Src->STAT3 P Migration Cell Migration Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation MEK_Signaling GrowthFactor Growth Factors RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription Cell Cycle Progression ERK->Transcription

Application Note: A Proposed Protocol for the Large-Scale Synthesis of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-3-(trifluoromethoxy)aniline is a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The bromine atom provides a versatile synthetic handle for further functionalization, such as in cross-coupling reactions. This document outlines a proposed, efficient protocol for the large-scale synthesis of this compound via regioselective bromination of 3-(trifluoromethoxy)aniline. While specific large-scale procedures for this molecule are not widely published, the following protocol is based on well-established and scalable methodologies for the bromination of substituted anilines.

Proposed Reaction Scheme

The synthesis involves the electrophilic aromatic substitution (bromination) of 3-(trifluoromethoxy)aniline. The strongly activating amino group (-NH₂) directs the incoming electrophile (Br⁺) primarily to the positions ortho and para to itself. Due to significant steric hindrance from the adjacent trifluoromethoxy (-OCF₃) group, the bromine atom is selectively introduced at the para position, yielding the desired this compound product. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, offering high selectivity and operational safety on a large scale.

Caption: Proposed reaction scheme for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
3-(trifluoromethoxy)aniline1535-65-5C₇H₆F₃NO177.13Starting Material
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating Agent
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Aqueous Wash
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6Na₂SO₄142.04Drying Agent

Experimental Protocol

This protocol details the synthesis on a 1.0 molar scale.

1. Reaction Setup:

  • In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, temperature probe, and an addition funnel, add 3-(trifluoromethoxy)aniline (177.13 g, 1.0 mol, 1.0 equiv.).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-Dimethylformamide (DMF, 1.0 L) to the vessel. Stir the mixture until the aniline is fully dissolved.

2. Preparation of Brominating Agent Solution:

  • In a separate container, dissolve N-Bromosuccinimide (NBS) (178.0 g, 1.0 mol, 1.0 equiv.) in anhydrous DMF (1.0 L). Gentle warming may be required for complete dissolution; ensure the solution is cooled back to room temperature before use.

3. Bromination Reaction:

  • Transfer the NBS solution into the addition funnel.

  • Add the NBS solution dropwise to the stirred aniline solution over a period of 2-3 hours.

  • Maintain the internal reaction temperature between 20-25°C throughout the addition. Use a water bath for cooling if necessary.

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3-5 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

5. Work-up and Extraction:

  • Upon completion, carefully pour the reaction mixture into a larger vessel containing deionized water (5.0 L). This will precipitate the crude product and dissolve the succinimide byproduct.

  • Stir the aqueous suspension for 30 minutes, then transfer it to a large separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 x 1.5 L).

  • Combine the organic extracts.

6. Washing and Drying:

  • Wash the combined organic layer sequentially with deionized water (2 x 2.0 L) and then with brine solution (2.0 L) to remove residual DMF and water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate (approx. 150 g). Stir for 30 minutes.

7. Product Isolation and Purification:

  • Filter off the sodium sulfate and wash the filter cake with a small amount of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Further purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain this compound with high purity.

  • Dry the purified product under vacuum at 40°C to a constant weight.

Quantitative Data Summary

ParameterValueNotes
Starting Material177.13 g (1.0 mol)3-(trifluoromethoxy)aniline
Brominating Agent178.0 g (1.0 mol)N-Bromosuccinimide (1.0 equiv.)
Solvent Volume2.0 LN,N-Dimethylformamide (DMF)
Reaction Temperature20-25°CControlled with a water bath
Reaction Time5-8 hoursIncludes addition and stirring time
Hypothetical Yield 218 - 243 gCorresponds to an 85-95% yield
Purity (Post-Recryst.) >98%As determined by HPLC
Appearance Off-white to light brown solid[1]

Visualized Experimental Workflow

Workflow start Start: Prepare Reagents dissolve_aniline 1. Dissolve 3-(trifluoromethoxy)aniline in Anhydrous DMF start->dissolve_aniline dissolve_nbs 2. Dissolve NBS in Anhydrous DMF start->dissolve_nbs reaction 3. Add NBS solution dropwise to aniline solution at 20-25°C dissolve_aniline->reaction dissolve_nbs->reaction monitor 4. Monitor reaction by TLC/HPLC (Stir for 3-5 hours) reaction->monitor workup 5. Quench reaction in Water & Extract with Ethyl Acetate monitor->workup wash 6. Wash organic layer with Water and Brine workup->wash dry 7. Dry organic layer over Anhydrous Na₂SO₄ wash->dry isolate 8. Filter and concentrate under reduced pressure dry->isolate purify 9. Recrystallize crude product isolate->purify finish End: Dry purified This compound purify->finish

Caption: Step-by-step workflow for the large-scale synthesis of this compound.

Safety and Handling Precautions

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: This compound is classified as toxic if swallowed and may cause skin and serious eye irritation.[1] Avoid inhalation of dust and contact with skin and eyes.

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent. It can cause severe skin burns and eye damage. Handle with care and avoid contact with combustible materials.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Avoid all direct contact and use in a properly functioning chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected separately.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-3-(trifluoromethoxy)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Bromo-3-(trifluoromethoxy)aniline using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Potential impurities in this compound can stem from the synthetic process and may include unreacted starting materials, byproducts from over-bromination (such as di-bromo-3-(trifluoromethoxy)aniline isomers), and positional isomers.[1] The presence of these impurities is dependent on the specific synthetic route employed.

Q2: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A2: A standard and effective stationary phase for the purification of this compound is silica gel (230-400 mesh).[2] The mobile phase is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent such as ethyl acetate.[2] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[2][3]

Q3: How can I prevent peak tailing during column chromatography?

A3: Peak tailing is a common issue when purifying aniline derivatives on silica gel due to the interaction between the basic amine group and the acidic silanol groups on the silica surface.[2] To minimize tailing, a small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase (typically 0.5-2%).[2] The TEA neutralizes the acidic sites on the silica, leading to more symmetrical peaks.[2]

Q4: How much silica gel should I use for my column?

A4: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of the crude sample.[2] For separations that are particularly difficult, a higher ratio may be required to achieve good resolution.[2]

Q5: What should I do if my compound does not elute from the column?

A5: If your compound is not eluting, it is likely that the mobile phase is not polar enough. You can gradually increase the polarity of the mobile phase in a stepwise or gradient fashion.[2] For instance, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol.[2] In some cases, the compound might be irreversibly adsorbed or degrading on the silica gel.[2] If decomposition is suspected, switching to a more neutral stationary phase like alumina could be a viable alternative.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product from Impurities The mobile phase polarity is not optimized.Perform TLC analysis to find a solvent system that gives the target compound an Rf value between 0.2 and 0.3.[2] A less polar solvent system may improve separation from less polar impurities.[2]
The column is overloaded with the crude sample.Use a column with a larger diameter or decrease the amount of sample loaded.[2]
Isomeric impurities with similar polarity are present.Consider using an alternative stationary phase such as alumina or a phenyl-functionalized silica gel, which can offer different selectivity.[2] A slow, shallow gradient elution might also enhance separation.[2]
Product Tailing or Streaking Strong interaction between the basic aniline and the acidic silica gel.Add a small percentage (0.5-2%) of triethylamine (TEA) to the mobile phase to neutralize the acidic sites on the silica gel.[2]
The compound has poor solubility in the mobile phase.While maintaining a low overall polarity for good separation, ensure the solvent system can adequately dissolve the sample. A different co-solvent might be needed if solubility is extremely low.
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[2] A small amount of a more polar solvent like methanol can be added.[2]
The compound has decomposed on the silica gel.Test the stability of the compound on a silica TLC plate over time. If degradation is confirmed, consider using a neutral stationary phase like alumina.[2]
Cracked or Channeled Column Bed The column was not packed properly or it ran dry.Ensure the silica gel is packed as a uniform slurry without any air bubbles. Always keep the solvent level above the top of the silica bed to prevent it from drying and cracking.[2]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound.

1. Preparation of the Slurry and Packing the Column:

  • Select an appropriately sized glass column.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniformly packed bed without air bubbles. Gently tap the column to aid in packing.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[2]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.[2]

  • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]

3. Elution:

  • Begin eluting with the mobile phase, starting with the polarity determined from the initial TLC analysis.

  • Apply positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady and appropriate flow rate.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.

4. Fraction Collection and Analysis:

  • Collect the eluent in fractions of a suitable volume (e.g., in test tubes).

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification check_separation Poor Separation? start->check_separation check_tailing Peak Tailing? check_separation->check_tailing No optimize_mobile_phase Optimize Mobile Phase (TLC) check_separation->optimize_mobile_phase Yes check_elution No Elution? check_tailing->check_elution No add_tea Add TEA to Mobile Phase check_tailing->add_tea Yes increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity Yes end_success Successful Purification check_elution->end_success No reduce_load Reduce Sample Load optimize_mobile_phase->reduce_load change_stationary_phase Change Stationary Phase reduce_load->change_stationary_phase change_stationary_phase->start add_tea->start check_decomposition Check for Decomposition increase_polarity->check_decomposition check_decomposition->change_stationary_phase Decomposition Confirmed end_fail Purification Failed check_decomposition->end_fail No Decomposition, Still No Elution

Caption: A workflow diagram for troubleshooting common issues during the column chromatography purification of this compound.

References

Technical Support Center: Recrystallization of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the recrystallization of 4-Bromo-3-(trifluoromethoxy)aniline. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound (47-49 °C).[1][2]Use a lower-boiling point solvent or a solvent mixture. Reheat the solution and add more of the primary solvent to reduce saturation before cooling.[2]
The solution is too concentrated or cooled too quickly.Add a small amount of additional hot solvent to the mixture and allow it to cool more slowly. Gentle scratching of the inner wall of the flask with a glass rod can help induce crystallization.
Low or No Crystal Formation Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.
The solution is supersaturated but requires nucleation.Introduce a seed crystal of pure this compound. Alternatively, scratch the inside of the flask at the liquid-air interface to create nucleation sites.
Colored Crystals (Yellow or Brown) The compound has undergone oxidation, a common issue with aniline derivatives.[3][4][5]During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[2][3][4] Perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[3][4]
Low Recovery of Purified Product A significant portion of the product remains dissolved in the mother liquor.Ensure the crystallized solution is thoroughly cooled in an ice bath to minimize the solubility of the product. Use the minimum amount of hot solvent necessary to dissolve the crude material.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Add a slight excess of hot solvent before filtration to prevent premature crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[3] Given the compound's structure with both polar (amine) and nonpolar (brominated aromatic ring) features, a solvent of intermediate polarity or a mixture of a polar and a nonpolar solvent is often effective.[1]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific data for this exact compound is limited, good starting points for halogenated anilines include ethanol, methanol, hexane, or a mixture such as ethanol/water.[3] Given that this compound is soluble in methanol, a methanol/water or ethanol/water system is a logical choice to try.[1] Hexanes can also be explored as a co-solvent with a more polar solvent in which the compound is soluble.

Q3: My this compound sample is discolored. Is it still usable?

A3: Discoloration, typically to a yellow or brown hue, is often due to oxidation.[3][5] While it may be usable for some applications, for reactions sensitive to impurities, purification is recommended. Recrystallization with the use of activated charcoal is an effective method to remove colored impurities.[2][3][4]

Q4: How can I prevent the oxidation of this compound during storage?

A4: To minimize oxidation, store the compound in a tightly sealed, airtight container, protected from light.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place is ideal for long-term stability.[5]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
Melting Point 47-49 °C[1]
Boiling Point 81-84 °C at 0.5 mmHg
Appearance White to off-white crystalline solid
Solubility in Water 0.823 g/L at 30 °C[1]
Qualitative Solubility Soluble in Methanol; Predicted to be soluble in Diethyl Ether and Dichloromethane[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. It is recommended to first perform a small-scale solvent screening to determine the optimal solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, methanol, or other suitable solvent determined by screening)

  • Activated charcoal (optional, for colored samples)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential hot solvent. Allow it to cool to room temperature and then in an ice bath. An ideal solvent will show high solubility when hot and low solubility when cold. For a mixed solvent system, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity persists, then heat to redissolve.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[2][3][4] Swirl the mixture and gently reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.[3]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success oil Product Oils Out observe->oil Problem no_crystals No Crystals Form observe->no_crystals Problem colored_crystals Crystals are Colored observe->colored_crystals Problem reheat_add_solvent Reheat & Add More Solvent, Cool Slowly oil->reheat_add_solvent Solution use_lower_bp_solvent Use Lower Boiling Point Solvent oil->use_lower_bp_solvent Alternative evaporate_solvent Evaporate Excess Solvent no_crystals->evaporate_solvent Solution for too much solvent seed_or_scratch Seed with Pure Crystal or Scratch Flask no_crystals->seed_or_scratch Solution for supersaturation add_charcoal Redissolve, Add Charcoal, Hot Filter colored_crystals->add_charcoal Solution reheat_add_solvent->cool evaporate_solvent->cool seed_or_scratch->cool add_charcoal->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude Product dissolution 1. Dissolve in Minimal Hot Solvent start->dissolution decolorization 2. Add Activated Charcoal (Optional) dissolution->decolorization hot_filtration 3. Hot Filtration (if charcoal used) decolorization->hot_filtration Yes crystallization 4. Slow Cooling & Ice Bath decolorization->crystallization No hot_filtration->crystallization isolation 5. Vacuum Filtration crystallization->isolation washing 6. Wash with Ice-Cold Solvent isolation->washing drying 7. Dry Crystals washing->drying end End: Pure Product drying->end

Caption: Experimental workflow for the recrystallization of this compound.

References

removing colored impurities from 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-(trifluoromethoxy)aniline. The focus is on addressing common issues related to the removal of colored impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound colored? It is supposed to be a white to off-white solid.

A1: The appearance of a yellow or brownish color in this compound is a common issue. Like many aniline derivatives, this compound is susceptible to air oxidation, which leads to the formation of colored, high-molecular-weight impurities.[1][2] The presence of these impurities can be problematic for high-purity applications, such as in drug development.

Q2: What are the most common impurities found in crude this compound?

A2: Besides the colored oxidation products, other potential impurities can originate from the synthetic route. These may include:

  • Starting materials: Unreacted 3-(trifluoromethoxy)aniline.

  • Isomeric impurities: Positional isomers formed during the bromination step.

  • Over-brominated species: Di-brominated products if the reaction conditions are not carefully controlled.[3]

Q3: How can I remove the colored impurities from my this compound sample?

A3: Several methods can be employed to decolorize your sample and remove other impurities:

  • Recrystallization: This is a common and effective method for purifying solids.

  • Column Chromatography: Particularly useful for separating compounds with different polarities.

  • Activated Carbon Treatment: Often used as a preliminary step before recrystallization to adsorb colored impurities.[1]

Q4: Will the colored impurities affect the reactivity of this compound in my subsequent reactions?

A4: While a slight discoloration may not significantly impact the outcome of some reactions, for sensitive applications like catalysis or in the synthesis of active pharmaceutical ingredients (APIs), the presence of impurities can lead to side reactions, lower yields, and difficulties in product purification. It is generally recommended to use high-purity starting materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization
Problem Possible Cause Suggested Solution
Oiling out The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound.- Use a larger volume of the hot solvent. - Choose a solvent with a lower boiling point. - Try a different solvent system (e.g., a solvent pair like heptane/ethyl acetate or methanol/water).[4]
Low recovery - Too much solvent was used. - The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the crystals with a minimal amount of ice-cold solvent.
No crystal formation The solution is not saturated enough.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Colored crystals The colored impurities co-crystallize with the product.- Treat the solution with activated carbon before recrystallization. - Perform a second recrystallization.
Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation - The polarity of the mobile phase is not optimal. - The column is overloaded.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.[1] - Use a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) to increase retention.[1] - Reduce the amount of sample loaded onto the column.[1]
Peak tailing Strong interaction between the basic aniline and the acidic silica gel.Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica.[1]
Product degradation on the column The compound is unstable on the acidic silica gel.Consider using a different stationary phase, such as neutral alumina.[1]

Experimental Protocols

Activated Carbon Treatment for Decolorization
  • Dissolution: Dissolve the colored this compound in a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture that will be used for subsequent recrystallization).

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution.[5][6] Be cautious as the solution may bump.

  • Heating: Gently heat the mixture at reflux for a short period (5-15 minutes).[7] Prolonged heating can lead to the adsorption of the desired product onto the carbon.[5]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.[5] It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.

  • Proceed to Recrystallization: The resulting colorless or pale-yellow filtrate can then be allowed to cool for recrystallization.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common choices for anilines include heptane/ethyl acetate, methanol/water, or toluene.[4]

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.

  • Add Solvent Portion-wise: Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Column Chromatography Protocol
  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.[1]

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A common starting point for anilines is a mixture of hexanes and ethyl acetate.[1] A small amount of triethylamine (0.5-2%) can be added to the mobile phase to prevent peak tailing.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.[1]

  • Elution: Begin eluting with the mobile phase, collecting fractions.[8] The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[8]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Data Presentation

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >99% (if suitable solvent is found)- Simple setup - Can be highly effective for removing small amounts of impurities - Scalable- Requires finding an appropriate solvent - Can have lower recovery - May not remove impurities with similar solubility
Column Chromatography >98%- High resolving power for complex mixtures - Can separate isomers- More time-consuming and labor-intensive - Requires larger volumes of solvent - Potential for product degradation on the stationary phase
Activated Carbon Treatment Pre-purification step- Very effective at removing colored impurities- Can adsorb the desired product, reducing yield[5] - Requires a subsequent purification step

Visualizations

experimental_workflow start Crude Colored This compound assess_purity Assess Purity and Nature of Impurities (TLC, etc.) start->assess_purity is_color_major Is Color the Primary Impurity? assess_purity->is_color_major activated_carbon Treat with Activated Carbon is_color_major->activated_carbon Yes complex_mixture Are Other Impurities Present? is_color_major->complex_mixture No recrystallization1 Recrystallization activated_carbon->recrystallization1 pure_product Pure Colorless Product recrystallization1->pure_product column_chromatography Column Chromatography column_chromatography->pure_product complex_mixture->column_chromatography Yes recrystallization2 Recrystallization complex_mixture->recrystallization2 No recrystallization2->pure_product

Caption: A logical workflow for the purification of colored this compound.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-Bromo-3-(trifluoromethoxy)aniline in Suzuki-Miyaura cross-coupling reactions, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may face.

Question 1: My Suzuki coupling reaction with this compound shows low to no conversion of the starting material. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to the electronic nature of the substrate and the specific reaction conditions. This compound is an electron-deficient aryl bromide due to the presence of the trifluoromethoxy group. While this can facilitate the initial oxidative addition step, other factors in the catalytic cycle may become rate-limiting.[1]

Here are the primary areas to investigate:

  • Catalyst and Ligand Inactivity: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this challenging substrate.

    • Troubleshooting Steps:

      • Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to promote the Suzuki coupling of electron-deficient substrates.[2] Pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G3) can also be highly effective.

      • Ensure catalyst quality: Palladium catalysts can degrade over time. Use a fresh batch of catalyst or test your current batch on a simpler, more reliable Suzuki coupling reaction to confirm its activity.

      • Increase catalyst loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion, though this is not always the most efficient solution.

  • Suboptimal Base or Solvent System: The base is crucial for the transmetalation step, and its effectiveness is often dependent on the solvent.

    • Troubleshooting Steps:

      • Screen different bases: For electron-deficient anilines, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2] It is advisable to screen a variety of bases.

      • Optimize the solvent: Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with a small amount of water.[3] The choice of solvent can significantly impact the solubility of the reactants and the base, thereby affecting the reaction rate. For instance, anhydrous conditions with a soluble base like Cs₂CO₃ in a solvent like dioxane can be effective.[2]

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Troubleshooting Step: If the reaction is being run at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.

    • Troubleshooting Step: Ensure that the reaction is performed under a strictly inert atmosphere (nitrogen or argon) and that all solvents are thoroughly degassed before use.[2]

Question 2: I am observing significant formation of side products in my reaction. What are these byproducts and how can I minimize them?

Answer:

The most common side reactions in Suzuki couplings, especially with electron-deficient substrates, are homocoupling of the boronic acid and protodeboronation.

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl compound derived from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[4]

    • Mitigation Strategies:

      • Strict exclusion of oxygen: As mentioned above, ensure all reagents and solvents are deoxygenated and the reaction is run under an inert atmosphere.[2]

      • Use a Pd(0) precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), replacing it with a C-H bond. This side reaction consumes the boronic acid, preventing it from participating in the desired cross-coupling.[2]

    • Mitigation Strategies:

      • Use anhydrous conditions: Ensure that your solvent and base are thoroughly dried.[2]

      • Use boronic esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[5]

      • Choose the right base: While a base is necessary, some bases in aqueous conditions can be more prone to promoting this side reaction. Experimenting with different bases can help identify one that minimizes protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the aniline group of this compound during the Suzuki coupling?

A1: In many cases, it is not necessary to protect the aniline group. Modern Suzuki coupling conditions are often tolerant of the free amine. However, the aniline can coordinate to the palladium center, potentially inhibiting the catalyst.[2] If you are experiencing persistent issues with low yield, a protecting group strategy (e.g., Boc or Ac) could be considered, although this adds extra steps to the synthesis.

Q2: My this compound starting material has a slight yellow or brown tint. Can I still use it?

A2: Anilines can discolor over time due to oxidation when exposed to air and light. While a slight discoloration may not significantly impact the reaction, it is indicative of impurity formation. For best results and reproducibility, it is recommended to use pure starting materials. If you suspect the quality of your starting material, you can purify it by recrystallization or column chromatography.

Q3: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A3: A good starting point would be to use a modern palladium catalyst system. For example, a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos, or a pre-formed catalyst like XPhos Pd G3. For the base, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. A common solvent system is dioxane or toluene with a small amount of water, and a reaction temperature of 100 °C.

Data Presentation

Table 1: Effect of Base and Solvent on Suzuki Coupling of Bromoanilines

EntryBromoanilineBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
14-BromoanilinePhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O100>95
22-BromoanilinePhenylboronic acidCataCXium A Pd G3Cs₂CO₃2-MeTHF/H₂O8095
34-Bromo-2-fluoroanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085

Data compiled from analogous reactions in the literature for illustrative purposes.[6][7]

Table 2: Comparison of Palladium Catalysts for Suzuki Coupling of Bromoanilines

EntryBromoanilineBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
12-BromoanilineBenzylboronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9011
22-BromoanilineBenzylboronic acid pinacol esterCataCXium A Pd G3Cs₂CO₃2-MeTHF/H₂O8095
34-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80~90

Data compiled from analogous reactions in the literature for illustrative purposes.[6][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualization

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Base Base (e.g., K₃PO₄) Boronate [Aryl'B(OH)₃]⁻ Base->Boronate BoronicAcid Aryl'B(OH)₂ BoronicAcid->Boronate Boronate->Transmetalation PdII_Ar_Ar Ar-Pd(II)Ln-Aryl' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Aryl' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckConditions Are the Reaction Conditions Appropriate? Start->CheckConditions CheckReagents Are Reagents of Good Quality? Start->CheckReagents CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen Catalysts & Ligands (e.g., XPhos Pd G3, SPhos) CheckCatalyst->OptimizeCatalyst No CheckConditions->CheckReagents Yes OptimizeBaseSolvent Screen Bases & Solvents (e.g., K₃PO₄, Cs₂CO₃ in Dioxane) CheckConditions->OptimizeBaseSolvent No IncreaseTemp Increase Reaction Temperature CheckConditions->IncreaseTemp Degas Ensure Rigorous Degassing CheckConditions->Degas PurifyReagents Purify Starting Materials CheckReagents->PurifyReagents No Success Successful Reaction OptimizeCatalyst->Success Improved OptimizeBaseSolvent->Success Improved IncreaseTemp->Success Improved Degas->Success Improved PurifyReagents->Success Improved

Caption: A workflow for troubleshooting a failed Suzuki coupling reaction.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 4-bromo-3-(trifluoromethoxy)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of this compound, offering systematic approaches to identify and resolve them.

Issue 1: Low to No Product Formation

Possible Cause Troubleshooting Step Rationale
Inactive Catalyst 1. Use a Pre-catalyst: Switch from generating the Pd(0) species in situ (e.g., from Pd(OAc)₂) to using a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G3).[1][2] 2. Check Reagent Quality: Ensure the palladium source and ligand are from a reputable supplier and have been stored correctly under an inert atmosphere.Pre-catalysts offer better stability and ensure a consistent generation of the active Pd(0) species.[3][4][5] Contaminated or degraded reagents can inhibit the catalytic cycle.
Inappropriate Ligand 1. Screen Ligands: Test a range of sterically hindered, electron-rich biaryl phosphine ligands. Good starting points include XPhos, RuPhos, and BrettPhos.[6][7][8] 2. Adjust Ligand:Palladium Ratio: While a 1:1 to 2:1 ligand-to-palladium ratio is common, for some systems, a slight excess of ligand can be beneficial.[9]The trifluoromethoxy group is electron-withdrawing, which can affect the electronics of the aryl bromide.[10] Bulky, electron-rich ligands are known to facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting.[7][11]
Incorrect Base 1. Vary Base Strength: Screen a range of bases from strong (e.g., NaOtBu, LHMDS) to weaker (e.g., Cs₂CO₃, K₃PO₄).[2][12] 2. Ensure Base Solubility: The choice of solvent can impact the solubility and effectiveness of the base. Consider using a solvent that better solubilizes the chosen base, or use a soluble organic base if compatible with the substrate.[13][14]The basicity and solubility of the base are critical for the deprotonation of the amine and the subsequent steps in the catalytic cycle.[14][15] For substrates with base-sensitive functional groups, weaker bases may be necessary.[16]
Solvent Issues 1. Test Different Solvents: Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[2][17] The optimal solvent can depend on the specific substrates and reaction conditions. 2. Ensure Anhydrous Conditions: Use anhydrous, deoxygenated solvents. Water and oxygen can deactivate the catalyst.[18]The solvent can influence the solubility of reagents and intermediates, as well as the reaction rate.[13]
Low Reaction Temperature 1. Increase Temperature: If the reaction is sluggish at lower temperatures, gradually increase the temperature, typically in the range of 80-110 °C.[2]Higher temperatures can overcome activation energy barriers for key steps in the catalytic cycle.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

Possible Cause Troubleshooting Step Rationale
β-Hydride Elimination 1. Use a Bulky Ligand: Employ sterically hindered ligands like BrettPhos or RuPhos.[7][11] 2. Choose a Suitable Base: In some cases, the choice of base can influence the rate of β-hydride elimination versus reductive elimination.Bulky ligands can sterically disfavor the conformation required for β-hydride elimination.[11]
Reaction with Solvent 1. Change Solvent: If the solvent is suspected of participating in side reactions, switch to a more inert solvent.Certain solvents can react with intermediates in the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What is the best initial ligand and base combination to try for the amination of this compound?

A1: A good starting point would be a combination of a bulky, electron-rich biaryl phosphine ligand like XPhos or BrettPhos with a strong base such as sodium tert-butoxide (NaOtBu).[6][8] This combination is often effective for coupling electron-deficient aryl bromides.[19]

Q2: My reaction is not going to completion. What should I try first?

A2: First, ensure that your reagents and solvent are of high quality and that the reaction is being performed under strictly inert conditions.[18] If these conditions are met, consider increasing the reaction temperature or screening a different ligand/base combination as outlined in the troubleshooting guide.

Q3: I am observing a significant amount of the debrominated starting material. How can I minimize this?

A3: The formation of the hydrodehalogenated product is often due to a side reaction involving β-hydride elimination.[11] Using a more sterically hindered ligand can often suppress this side reaction.[11]

Q4: Can I use a weaker base to avoid potential side reactions with other functional groups on my coupling partner?

A4: Yes, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, especially if your amine coupling partner has base-sensitive functional groups.[2][12] However, using a weaker base may require higher catalyst loadings and/or higher reaction temperatures to achieve a good yield.[2]

Q5: What is the recommended solvent for this reaction?

A5: Toluene and 1,4-dioxane are commonly used and effective solvents for Buchwald-Hartwig aminations.[17] The choice may depend on the specific amine and the solubility of the base. It is crucial to use anhydrous and deoxygenated solvents.[18]

Data Presentation: Ligand and Base Screening

The following table summarizes expected yields for the Buchwald-Hartwig amination of this compound with a generic primary amine based on trends observed for similar electron-deficient aryl bromides. These are representative values and actual yields may vary.

Ligand Base Expected Yield (%) Notes
XPhosNaOtBu85-95A robust combination for many aryl bromides.
BrettPhosNaOtBu80-90Particularly effective for primary amines.[12]
RuPhosNaOtBu75-85Good for a broad range of amines.[6]
XPhosCs₂CO₃60-75A milder base option, may require higher temperature.
BrettPhosK₃PO₄55-70Another weaker base option, good functional group tolerance.[12]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

Note: This is a general procedure and may require optimization for specific amine coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[18]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, to a concentration of 0.1-0.5 M)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst and the base.

  • Addition of Reagents: Add the this compound and the amine coupling partner to the Schlenk tube.

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Optimization_Workflow Start Start Optimization Initial_Screen Initial Screen: - Ligand: XPhos - Base: NaOtBu - Solvent: Toluene - Temp: 100 °C Start->Initial_Screen Analyze_Results Analyze Results Initial_Screen->Analyze_Results Good_Yield High Yield (>80%) Analyze_Results->Good_Yield Success Low_Yield Low Yield / No Reaction Analyze_Results->Low_Yield Failure Side_Products Side Products Observed Analyze_Results->Side_Products Impurity Final_Conditions Optimized Conditions Good_Yield->Final_Conditions Optimize_Base Screen Bases: - Cs2CO3 - K3PO4 Low_Yield->Optimize_Base Optimize_Ligand Screen Ligands: - BrettPhos - RuPhos Low_Yield->Optimize_Ligand Optimize_Temp Vary Temperature: - 80 °C - 110 °C Low_Yield->Optimize_Temp Troubleshoot_Side_Products Troubleshoot Side Products: - Use bulkier ligand - Change solvent Side_Products->Troubleshoot_Side_Products Optimize_Base->Analyze_Results Optimize_Ligand->Analyze_Results Optimize_Temp->Analyze_Results Troubleshoot_Side_Products->Analyze_Results

Caption: Workflow for optimizing the Buchwald-Hartwig amination.

Troubleshooting_Decision_Tree Start Reaction Issue No_Reaction No Reaction / Low Conversion Start->No_Reaction Side_Product Major Side Product(s) Start->Side_Product Check_Catalyst Use Pre-catalyst & Check Reagent Quality No_Reaction->Check_Catalyst Yes Hydrodehalogenation Hydrodehalogenation? Side_Product->Hydrodehalogenation Yes Other_Side_Product Other Side Products Side_Product->Other_Side_Product No Screen_Ligands Screen Sterically Hindered Ligands Check_Catalyst->Screen_Ligands Screen_Bases Vary Base Strength (NaOtBu, Cs2CO3, K3PO4) Screen_Ligands->Screen_Bases Increase_Temp Increase Temperature Screen_Bases->Increase_Temp Use_Bulky_Ligand Use Bulkier Ligand (e.g., BrettPhos) Hydrodehalogenation->Use_Bulky_Ligand Yes Analyze_Byproducts Identify Byproducts (LC-MS, GC-MS) Other_Side_Product->Analyze_Byproducts

Caption: Decision tree for troubleshooting common reaction issues.

References

preventing degradation of 4-Bromo-3-(trifluoromethoxy)aniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Bromo-3-(trifluoromethoxy)aniline to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to minimize exposure to air and moisture.[3] For extended storage periods, refrigeration at 2-8°C is recommended.[1]

Q2: What are the signs of degradation of this compound?

A2: The primary visual indicator of degradation is a change in color from its typical off-white or light yellow to a brown or reddish-brown hue.[1][2] This discoloration is often a result of oxidation. For critical applications, it is advisable to verify the purity of the material using analytical techniques such as HPLC or GC-MS if any color change is observed.[1]

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[1][2] Contact with these substances can lead to vigorous reactions and accelerate degradation. It is crucial to avoid storing or mixing this compound with such materials.

Q4: Can I use this compound that has discolored?

A4: Discoloration indicates the presence of impurities due to degradation.[1] For applications that are sensitive to purity, such as in drug development, using discolored material is not recommended as it may lead to side reactions and impact the quality of the final product. It is best to use fresh, pure material. If the use of discolored material is unavoidable, its purity should be assessed, and it may require purification before use.[1]

Q5: What are the main pathways of degradation for this compound?

A5: The main degradation pathways for this compound are oxidation, photodegradation, and thermal decomposition.[1] Oxidation occurs upon exposure to air, leading to the formation of colored impurities. Photodegradation can be initiated by exposure to light, especially UV light.[1] At elevated temperatures, the compound can undergo thermal decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound (yellowing or browning) Exposure to air (oxidation) or light (photodegradation).Store the compound in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a refrigerator.[1]
Inconsistent experimental results Degradation of the starting material.Always use a fresh batch of this compound for critical experiments. If a new batch is not available, check the purity of the existing stock by TLC, HPLC, or NMR before use.
Formation of insoluble particles in solution Polymerization or formation of degradation products.Filter the solution before use. However, this is a temporary fix. The best course of action is to discard the degraded material and use a fresh supply.
Low yield in a reaction The reagent may have degraded due to improper storage.Verify the purity of the this compound. If purity is low, consider purifying the material by recrystallization or column chromatography, or obtaining a new batch.[1]

Quantitative Data Summary

Storage Condition Temperature Atmosphere Light Condition Expected Stability
Short-term (weeks) Room TemperatureStandardProtected from lightGenerally stable, minor discoloration possible.
Long-term (months) 2-8°CInert Gas (Argon/Nitrogen)DarkHigh stability, minimal degradation expected.[1]
Accelerated > 40°CAirExposed to lightSignificant degradation and discoloration are likely.

Experimental Protocols

Protocol for a Comprehensive Stability Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions (thermal, photolytic, and hydrolytic) to determine its intrinsic stability and identify potential degradation products.

Materials:

  • This compound (high purity)

  • HPLC grade acetonitrile and water

  • Analytical balance

  • pH meter

  • Stability chambers (with controlled temperature and humidity)

  • Photostability chamber with a calibrated light source

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • For solid-state stability, weigh approximately 10 mg of the compound into clear and amber glass vials.

  • Stress Conditions:

    • Thermal Stability (Solid State): Place the vials (clear and amber) in stability chambers at 40°C/75% RH and 60°C for 4 weeks.

    • Photostability (Solid State and Solution): Expose the solid in clear vials and a solution in a quartz cuvette to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.

    • Hydrolytic Stability (Solution): Prepare solutions of the compound (approx. 100 µg/mL) in buffers of pH 4, 7, and 9. Store these solutions at 60°C for 1 week.

  • Time Points for Analysis:

    • Analyze samples at initial (time zero) and after 1, 2, and 4 weeks for the thermal stability study.

    • For photostability, analyze after the specified exposure.

    • For hydrolytic stability, analyze after 1 week.

  • Analytical Method (Stability-Indicating HPLC Method):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (to be determined by UV scan).

    • Injection Volume: 10 µL

    • Analysis: At each time point, prepare a solution from the solid samples or use the stored solutions. Analyze by HPLC. Calculate the percentage of remaining this compound and the area percentage of any degradation products.

  • Identification of Degradation Products:

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products, which will aid in their structural elucidation.

Visualizations

DegradationPathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation Aniline This compound Oxidized_Intermediates Oxidized Intermediates Aniline->Oxidized_Intermediates [O2, Air] Colored_Impurities Colored Impurities (Brown/Red) Oxidized_Intermediates->Colored_Impurities Aniline_Photo This compound Excited_State Excited State Aniline_Photo->Excited_State [Light, UV] Degradation_Products_Photo Degradation Products Excited_State->Degradation_Products_Photo Aniline_Thermal This compound Decomposition_Products Decomposition Products Aniline_Thermal->Decomposition_Products [Heat]

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow start Start: Issue with Experiment check_reagent Observe Discoloration or Inconsistent Results start->check_reagent check_storage Review Storage Conditions check_reagent->check_storage improper_storage Improper Storage Identified? check_storage->improper_storage correct_storage Action: Correct Storage (Cool, Dry, Dark, Inert Gas) improper_storage->correct_storage Yes purity_analysis Perform Purity Analysis (e.g., HPLC, TLC) improper_storage->purity_analysis No correct_storage->purity_analysis is_pure Purity Acceptable? purity_analysis->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify_or_replace Action: Purify or Replace Reagent is_pure->purify_or_replace No end End: Issue Resolved proceed->end purify_or_replace->end

Caption: Troubleshooting workflow for storage and handling issues.

References

Technical Support Center: Analysis of 4-Bromo-3-(trifluoromethoxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying side products in reactions involving 4-Bromo-3-(trifluoromethoxy)aniline by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my starting material, this compound, that could interfere with my reaction analysis?

A1: Potential impurities in the starting material can arise from its synthesis or degradation.[1] Common impurities to be aware of include:

  • Unreacted Starting Materials: The precursor, 3-(trifluoromethoxy)aniline, may be present if the initial bromination reaction did not go to completion.

  • Positional Isomers: Depending on the regioselectivity of the synthesis, other isomers such as 2-Bromo-5-(trifluoromethoxy)aniline could be present.[1][2]

  • Over-brominated Species: Dibrominated trifluoromethoxyaniline species can form if the bromination is not carefully controlled.[1][2]

  • Degradation Products: Anilines can discolor and degrade upon exposure to air and light, often through oxidation.[3] If your material has a yellow or brown color, it may contain oxidized impurities.[3]

Q2: I am performing a Suzuki-Miyaura cross-coupling reaction. What are the typical side products I should look for in my LC-MS?

A2: Besides your desired coupled product, several side products are common in Suzuki-Miyaura reactions. Key species to monitor include:

  • Homocoupling of Boronic Acid/Ester: The boronic acid or ester can couple with itself to form a biaryl byproduct. This is a very common side reaction.

  • Debromination (Hydrodehalogenation): The starting this compound can be reduced, replacing the bromine atom with a hydrogen atom to form 3-(trifluoromethoxy)aniline.

  • Protodeboronation: The boronic acid partner can be converted back to its corresponding hydrocarbon before coupling.

  • Unreacted Starting Materials: Incomplete reactions will show remaining this compound and the boronic acid/ester.

Q3: My LC-MS analysis of a Buchwald-Hartwig amination reaction shows several unexpected peaks. What could they be?

A3: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but it can generate specific side products.[4][5] An unproductive side reaction can compete with the desired reductive elimination, leading to byproducts.[5] Potential side products include:

  • Hydrodehalogenation: Similar to the Suzuki reaction, the starting aryl bromide can be reduced to 3-(trifluoromethoxy)aniline.

  • Amine Homocoupling: While less common, side reactions involving the amine coupling partner can occur.

  • Catalyst-Related Byproducts: The phosphine ligands used in the reaction can be oxidized or undergo other transformations, which may be detectable by LC-MS depending on their structure.

  • Beta-Hydride Elimination Products: An amide intermediate can undergo beta-hydride elimination to yield the hydrodehalogenated arene and an imine.[5]

Troubleshooting Guide

Issue 1: An unknown peak with m/z = 177.05 appears in my chromatogram.

  • Potential Cause: This mass corresponds to the debrominated starting material, 3-(trifluoromethoxy)aniline. This is a common byproduct in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, where the aryl halide is reduced instead of coupled.[5] It can also be present as an impurity from the synthesis of the starting material.[1]

  • Troubleshooting Steps:

    • Analyze a sample of your this compound starting material by LC-MS to confirm if 3-(trifluoromethoxy)aniline is present as an impurity.

    • If the side product is forming during the reaction, consider re-optimizing your reaction conditions. This may include screening different palladium catalysts, ligands, bases, or solvents to favor the cross-coupling pathway over the reduction pathway.[3]

Issue 2: My LC-MS shows a peak with the characteristic bromine isotopic pattern, but it's not my starting material.

  • Potential Cause: This could be an over-brominated species, such as a dibromo-3-(trifluoromethoxy)aniline, which may be present as an impurity in your starting material.[1]

  • Troubleshooting Steps:

    • Carefully examine the mass spectrum for the molecular weight. A dibrominated species would have a mass significantly higher than the starting material.

    • Inject a sample of the starting material alone to see if this peak is present. If so, purification of the starting material may be necessary for clean reactions.[3]

Issue 3: I am seeing significant peak tailing for my aniline-containing compounds.

  • Potential Cause: The basic aniline functional group can interact strongly with acidic silanol groups on the surface of standard silica-based C18 columns.[1] This secondary interaction leads to poor peak shape.[1]

  • Troubleshooting Steps:

    • Modify your mobile phase. Adding a small amount of a competing base or adjusting the pH can help mitigate these interactions.[1] Using a volatile additive like 0.1% formic acid is common for LC-MS to improve peak shape and ionization.[6]

    • Use a column with end-capping or consider a different stationary phase that is more resistant to basic compounds.[1]

    • Ensure your sample solvent is not stronger than the initial mobile phase, as this can cause peak distortion.[1][7]

Issue 4: The signal intensity for my product is very low, or I see a gradual loss of signal over multiple injections.

  • Potential Cause: Low signal intensity can be due to ion suppression from co-eluting components or contamination of the ion source.[1][8] Matrix effects, where other compounds in the sample interfere with the ionization of the analyte of interest, can also be a cause.[9][10]

  • Troubleshooting Steps:

    • Check for Ion Source Contamination: Perform routine cleaning of the ion source.[1][8] Involatile salts or buffers from the reaction mixture can build up and reduce sensitivity.[6]

    • Improve Chromatographic Separation: Adjust the LC gradient to better separate your product from other reaction components that may be causing ion suppression.

    • Optimize Sample Preparation: Ensure that reaction quenching and sample dilution steps effectively precipitate salts and minimize matrix components injected into the system.[9][11]

    • Run a System Benchmark: Inject a known standard compound to verify that the instrument is performing correctly. If the standard also shows a low signal, the issue is likely with the instrument rather than the specific sample.[6]

Data Presentation: Common Species in Reactions

The table below summarizes the calculated exact masses for this compound and potential related compounds. This can be used to identify unknown peaks in your high-resolution LC-MS data.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Expected m/z [M+H]⁺Notes
This compound C₇H₅BrF₃NO254.9513255.9585 / 257.9565Starting Material, shows characteristic ~1:1 ⁷⁹Br/⁸¹Br isotopic pattern.
3-(trifluoromethoxy)anilineC₇H₆F₃NO177.0401178.0474Debromination/Hydrodehalogenation side product or starting material impurity.
Dibromo-3-(trifluoromethoxy)anilineC₇H₄Br₂F₃NO332.8618333.8690 / 335.8670Potential over-bromination impurity. Shows characteristic Br₂ isotopic pattern.

Experimental Protocols

General LC-MS Protocol for Reaction Monitoring

This protocol provides a general starting point for analyzing reaction mixtures containing this compound. Optimization for specific instruments and reaction partners will be required.[1][11]

1. Sample Preparation: a. At a specific time point, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a 50:50 (v/v) mixture of acetonitrile and water. This stops the reaction and precipitates some salts.[11] c. If significant precipitation occurs, centrifuge the sample and transfer the supernatant to a clean vial. d. Filter the diluted sample through a 0.22 µm syringe filter (PTFE or other chemically resistant membrane) into an autosampler vial.[11]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Scan Range: m/z 100 - 600.[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Source Temperature: 120 °C.[1]

  • Desolvation Temperature: 350 °C.[1]

  • Desolvation Gas Flow: 800 L/hr.[1]

  • Data Analysis: Process the data to identify peaks. Examine the mass spectrum of each peak to determine its molecular weight and check for the characteristic bromine isotopic pattern for bromine-containing species.[1]

Visualizations

LCMS_Workflow LC-MS Analysis Workflow for Reaction Side Products cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench Aliquot (e.g., in ACN/H2O) Reaction->Quench Filter Filter Sample (0.22 µm Syringe Filter) Quench->Filter LC Chromatographic Separation (C18 Column) Filter->LC MS Mass Detection (ESI+, m/z 100-600) LC->MS Process Process Data (Extract Ion Chromatograms) MS->Process Identify Identify Peaks (Starting Material, Product) Process->Identify Unknown Characterize Unknowns (Check Mass, Isotope Pattern) Identify->Unknown

Caption: A general workflow for the identification of reaction side products by LC-MS.

Troubleshooting_Tree Troubleshooting Unknown LC-MS Peaks Start Unknown Peak Detected CheckMass Examine m/z Value Start->CheckMass CheckIsotope Bromine Isotope Pattern Present? CheckMass->CheckIsotope  Mass Matches a Potential Side Product Other Other Impurity or Side Product CheckMass->Other  Mass does not match common side products Debrominated Likely Debrominated Side Product (m/z ~178 [M+H]⁺) CheckIsotope->Debrominated No, m/z matches debrominated mass Homocoupling Potential Homocoupling or Other Side Product CheckIsotope->Homocoupling No, m/z matches other possibility OverBrominated Potential Over-brominated Impurity CheckIsotope->OverBrominated Yes

Caption: A decision tree for troubleshooting the identity of an unknown peak in an LC-MS chromatogram.

Suzuki_Reaction Suzuki Coupling and Potential Side Products cluster_reactants cluster_side_products Side Products Aniline This compound Catalyst Pd Catalyst, Base Boronic R-B(OH)₂ Product Desired Product (Coupled Aniline) Catalyst->Product Debrominated Debromination (3-(trifluoromethoxy)aniline) Catalyst->Debrominated Reduction Homocoupling Homocoupling (R-R) Catalyst->Homocoupling Self-Coupling

References

managing exothermic reactions in the synthesis of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the exothermic nature of the synthesis of 4-Bromo-3-(trifluoromethoxy)aniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure a safe and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of 3-(trifluoromethoxy)aniline an exothermic reaction?

The bromination of anilines, including 3-(trifluoromethoxy)aniline, is a highly exothermic electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring. This increased electron density makes the ring highly reactive towards electrophiles like bromine, leading to a rapid reaction rate and the release of significant heat.[1] Without proper control, this exotherm can lead to a dangerous runaway reaction.[1]

Q2: What are the primary risks of an uncontrolled exothermic reaction in this synthesis?

An uncontrolled exotherm can lead to several hazardous situations:

  • Runaway Reaction: The reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure that may exceed the capacity of the reactor, potentially causing an explosion.

  • Polysubstitution: The high reactivity at elevated temperatures can lead to the formation of undesired di- and tri-brominated products, reducing the yield of the desired this compound.[1][2]

  • Solvent Boiling: The heat generated can cause the solvent to boil, leading to a rapid pressure increase and potential release of flammable and toxic vapors.

  • Degradation: High temperatures can cause the degradation of the starting material, product, and reagents, leading to a lower yield and the formation of impurities.

Q3: How can I control the reaction to favor mono-bromination?

To achieve selective mono-bromination and control the exotherm, the reactivity of the amino group should be moderated. A common and effective strategy is to protect the amino group by converting it to an acetanilide through reaction with acetic anhydride.[2] The resulting N-acetyl group is still an ortho-, para-director but is less activating than the free amino group. This allows for a more controlled bromination, primarily at the para-position due to steric hindrance. The acetyl group can be removed later through hydrolysis.[2]

Q4: What are the signs of a potential runaway reaction?

Early warning signs of a runaway reaction include:

  • A rapid, unexpected increase in the internal temperature of the reaction mixture.

  • The temperature continues to rise even after the addition of the brominating agent has stopped or external cooling is applied.

  • A noticeable increase in the rate of off-gassing.

  • A sudden change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent at the point of addition of the brominating agent.

Q5: What is the appropriate quenching agent for this reaction?

Excess bromine should be quenched at the end of the reaction. Common quenching agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium metabisulfite (Na₂S₂O₅).[3] These reagents reduce excess bromine (Br₂) to colorless bromide ions (Br⁻). It is important to note that the quenching process itself can be exothermic and the quenching solution should be added slowly with efficient cooling.[3]

Troubleshooting Guides

Issue 1: Rapid Temperature Increase During Brominating Agent Addition
  • Possible Cause: The rate of addition of the brominating agent is too fast for the cooling system to dissipate the generated heat. The concentration of the brominating agent may also be too high.

  • Immediate Action:

    • Immediately stop the addition of the brominating agent.

    • Ensure the reaction flask is securely immersed in an efficient cooling bath (e.g., ice-salt or dry ice-acetone).

    • Increase the stirring rate to improve heat transfer.

  • Preventative Measures:

    • Add the brominating agent dropwise or in small portions over a longer period.

    • Dilute the brominating agent in a suitable solvent before addition.

    • Ensure the cooling bath is at the target temperature before starting the addition.

Issue 2: Formation of Multiple Products (Polysubstitution)
  • Possible Cause: The reaction temperature is too high, or the free amino group is too activating, leading to over-bromination.

  • Solution:

    • Protect the amino group as an acetanilide before bromination to moderate its reactivity.[2]

    • Maintain a low reaction temperature (e.g., 0-5°C) throughout the addition of the brominating agent.[2]

    • Use a milder brominating agent, such as N-Bromosuccinimide (NBS), which can offer better control.[2]

Issue 3: Low Yield of the Desired Product
  • Possible Cause:

    • Incomplete reaction due to insufficient reaction time or temperature.

    • Loss of product during work-up and purification.

    • Degradation of the product due to an uncontrolled exotherm.

  • Solution:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.[4]

    • After the initial exothermic addition, allow the reaction to stir for a specified period, as indicated in the protocol, to ensure full conversion.

    • Optimize the work-up and purification steps to minimize product loss.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination of Substituted Anilines

ParameterMethod A: NBS in DMF[5]Method B: Dienone in DCM[6]Method C: Br₂ in Acetic Acid (with protection)[2]
Starting Material 3-(Trifluoromethyl)anilineN,N-dimethyl-3-(trifluoromethyl)aniline3-Acetamido-benzotrifluoride
Brominating Agent N-Bromosuccinimide (NBS)2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-oneBromine (Br₂)
Solvent N,N-Dimethylformamide (DMF)Dichloromethane (DCM)Glacial Acetic Acid
Reaction Temperature Room Temperature (dropwise addition)-10°C to 0°C (portion-wise addition)0°C to 5°C (dropwise addition)
Key Control Strategy Slow dropwise additionLow temperature and portion-wise additionAmino group protection and low temperature
Reported Yield 90-92%[5]High yields reportedNot specified, but a standard method for control

Experimental Protocols

Protocol 1: Controlled Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from the synthesis of 4-bromo-3-(trifluoromethyl)aniline and is expected to be effective for 3-(trifluoromethoxy)aniline.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethoxy)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Preparation of Brominating Agent Solution: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF.

  • Addition: Cool the aniline solution in an ice-water bath. Add the NBS solution dropwise to the aniline solution over a period of 1-2 hours with vigorous stirring, ensuring the internal temperature does not exceed 10°C.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by TLC or LC-MS.[4][5]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]

Protocol 2: Controlled Bromination via Amino Group Protection

This protocol involves a two-step process to ensure maximum control over the exotherm and selectivity.[2]

Step 1: Acetylation of 3-(trifluoromethoxy)aniline

  • In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

  • Pour the warm mixture into ice-cold water to precipitate the 3-acetamido-(trifluoromethoxy)benzene.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 3-acetamido-(trifluoromethoxy)benzene

  • Dissolve the dried 3-acetamido-(trifluoromethoxy)benzene (1.0 eq) in glacial acetic acid and cool the solution in an ice bath to 0-5°C.[2]

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise while maintaining the low temperature and stirring.[2]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the product by vacuum filtration and wash with a sodium bisulfite solution to remove excess bromine, followed by washing with water.[2]

  • The protecting group can then be removed by acid or base hydrolysis to yield this compound.

Visualizations

Exotherm_Management_Workflow Workflow for Managing Exothermic Bromination start Start Synthesis of This compound prep Prepare Aniline Solution and Brominating Agent Solution Separately start->prep cool Cool Aniline Solution in Ice Bath (0-5°C) prep->cool add Slow, Dropwise Addition of Brominating Agent cool->add monitor Monitor Internal Temperature Continuously add->monitor complete Addition Complete add->complete temp_check Temperature Stable (< 10°C)? monitor->temp_check continue_add Continue Addition temp_check->continue_add Yes stop_add STOP ADDITION IMMEDIATELY temp_check->stop_add No continue_add->add emergency_cool Apply Emergency Cooling (e.g., Dry Ice/Acetone Bath) stop_add->emergency_cool emergency_cool->monitor reaction_stir Stir at Room Temperature (Monitor by TLC/LC-MS) complete->reaction_stir workup Quench and Work-up reaction_stir->workup

Caption: Workflow for managing exothermic bromination reactions.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Exothermic Events start Rapid Temperature Rise Detected action1 Stop Addition of Brominating Agent start->action1 action2 Enhance Cooling (Check Bath, Stirring) action1->action2 check1 Temperature Stabilizing? action2->check1 resume Resume Addition at a Slower Rate check1->resume Yes emergency Temperature Still Rising? check1->emergency No continue_monitoring Continue Monitoring resume->continue_monitoring reassess Reassess Protocol: - Dilute Reagents - Lower Temperature Further reassess->continue_monitoring emergency->reassess No, but not stable quench Emergency Quench (e.g., with pre-cooled sodium bisulfite solution) emergency->quench Yes safe_shutdown Safe Shutdown of Reaction quench->safe_shutdown

References

Technical Support Center: Suzuki Coupling of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling reaction of 4-bromo-3-(trifluoromethoxy)aniline. The information provided addresses common issues, particularly the impact of water on the reaction, to facilitate experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in the Suzuki coupling reaction?

Water can play a dual role in Suzuki-Miyaura coupling reactions. It is often used as a co-solvent with organic solvents like 1,4-dioxane, THF, or toluene.[1] Its primary functions are to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and to facilitate the crucial transmetalation step of the catalytic cycle by activating the boronic acid.[2][3] In some cases, a small amount of water can significantly accelerate the reaction.[4]

Q2: Can water negatively impact the Suzuki coupling of this compound?

Yes, while often beneficial in small amounts, excess water can be detrimental. The most significant side reaction exacerbated by water is protodeboronation.[5] This is a process where the boronic acid or its ester derivative reacts with a proton source, such as water, to regenerate the corresponding arene, thereby reducing the yield of the desired coupled product.[5] Given that this compound is an electron-deficient substrate, the choice of coupling partner will influence the propensity for this side reaction. Electron-deficient boronic acids are particularly susceptible to protodeboronation.[6]

Q3: What is protodeboronation and how can it be minimized when working with aqueous media?

Protodeboronation is the cleavage of the carbon-boron bond of the organoboron reagent by a proton, leading to the formation of a C-H bond.[5] This undesired side reaction consumes the boronic acid and reduces the overall yield of the Suzuki coupling.[5]

To minimize protodeboronation:

  • Optimize Water Content: Use the minimum amount of water necessary to dissolve the base and facilitate the reaction. Anhydrous conditions can be employed, but this may require the use of an organic-soluble base.[7]

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[8] Consider using a milder base like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOH.

  • Employ Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[3] They can act as a "slow release" source of the boronic acid in situ.

  • Control Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation. Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

Q4: How does the trifluoromethoxy group on this compound affect the Suzuki coupling reaction?

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing.[9] This electronic effect makes the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] This can lead to a faster overall reaction. However, the electron-deficient nature of the substrate may also make it more prone to certain side reactions if the reaction conditions are not carefully optimized.

Q5: What are the recommended starting conditions for a Suzuki coupling with this compound?

For a starting point, a common set of conditions would involve a palladium catalyst with a suitable phosphine ligand, a mild inorganic base, and a mixed solvent system of an organic solvent and water. For electron-deficient substrates, catalysts with bulky, electron-rich ligands are often effective.[10][11]

A typical starting protocol is provided in the "Experimental Protocols" section below. Optimization of the catalyst, ligand, base, solvent ratio, and temperature will likely be necessary to achieve the best results for a specific coupling partner.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities.- Ensure all solvents are thoroughly degassed. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use a fresh, high-purity catalyst.
2. Inefficient Oxidative Addition: The C-Br bond is not being activated effectively.- For electron-deficient substrates like this, this is less likely to be the rate-limiting step. However, if issues persist, consider a more electron-rich ligand to facilitate this step.
3. Protodeboronation of the Boronic Acid: The boronic acid is being consumed by a side reaction with water.- Reduce the amount of water in the reaction mixture or consider anhydrous conditions. - Switch to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt. - Use a milder base (e.g., K₂CO₃, K₃PO₄). - Lower the reaction temperature.
Formation of Side Products 1. Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.- This is often caused by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. - Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.
2. Dehalogenation of this compound: The starting material is reduced to 3-(trifluoromethoxy)aniline.- Ensure the solvent is pure and free of potential hydride sources. - The choice of base can sometimes influence this; consider screening different bases.
3. Formation of Protodeboronation Product: The corresponding arene from the boronic acid is observed.- See solutions for "Protodeboronation of the Boronic Acid" above.
Inconsistent Results 1. Variable Water Content: The amount of water in the reagents or solvents is not consistent.- Use anhydrous solvents and dry reagents if aiming for low-water conditions. - If using a biphasic system, ensure the ratio of organic solvent to water is precisely controlled.
2. Heterogeneous Mixture: The base may not be fully dissolved, leading to inconsistent reaction rates.- Ensure vigorous stirring to maintain a well-mixed suspension. - Use a sufficient amount of water to dissolve the base, but be mindful of the risk of protodeboronation.

Data Presentation

The following table illustrates the hypothetical impact of water content on the yield of a Suzuki coupling reaction between this compound and an electron-deficient arylboronic acid. This data is representative of general trends observed in Suzuki couplings where protodeboronation is a competing side reaction. Actual results will vary depending on the specific reaction conditions.

Entry Solvent System (Organic:Water) Water (equivalents relative to limiting reagent) Hypothetical Yield (%) Key Observation
1Toluene (Anhydrous)045Reaction is sluggish without water to dissolve the base and activate the boronic acid.
2Toluene:Water (10:1)~285A small amount of water facilitates the reaction, leading to a high yield.
3Toluene:Water (4:1)~592Optimal water content for this hypothetical system, balancing reaction rate and minimizing side reactions.
4Toluene:Water (1:1)>2060Excess water leads to significant protodeboronation, reducing the yield.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X (Intermediate) B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' (Intermediate) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Product) F->G ArX Ar-X (this compound) ArX->B ArB Ar'-B(OH)2 (Boronic Acid) ArB->D Base Base + H2O Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up (Dilute, Wash with Water/Brine) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Guide start Low or No Yield? check_reagents Are reagents and solvents pure and degassed? start->check_reagents Yes check_catalyst Is the catalyst active? Consider screening ligands. check_reagents->check_catalyst Yes solution_reagents Use pure, degassed reagents and maintain an inert atmosphere. check_reagents->solution_reagents No check_side_products Side products observed? check_catalyst->check_side_products Yes solution_catalyst Use a fresh catalyst. Try bulky, electron-rich ligands. check_catalyst->solution_catalyst No protodeboronation Protodeboronation? check_side_products->protodeboronation Yes homocoupling Homocoupling? protodeboronation->homocoupling No solution_protodeboronation Reduce water content. Use boronic ester. Use milder base. protodeboronation->solution_protodeboronation Yes solution_homocoupling Ensure thorough deoxygenation. homocoupling->solution_homocoupling Yes

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Bromo-3-(trifluoromethoxy)aniline is critical for the synthesis of novel pharmaceuticals and agrochemicals. The presence of impurities can significantly impact the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1]

This guide provides an objective comparison between a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical method for their needs.

Comparison of Analytical Methods

Both HPLC and GC-MS are powerful techniques for evaluating the purity of this compound. HPLC is highly versatile and suitable for a broad range of compounds, including those that are non-volatile or thermally sensitive.[2] In contrast, GC-MS offers excellent separation efficiency for volatile and semi-volatile compounds and provides definitive identification of impurities through mass spectral data.[2] The choice between these methods depends on the specific analytical goals, such as routine quality control versus in-depth impurity identification.

Table 1: Comparison of HPLC and GC-MS for Purity Analysis of this compound

ParameterReversed-Phase HPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[1]
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
Mobile Phase/Carrier Gas Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[1]Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
Detection UV-Vis Detector (e.g., at 254 nm).Mass Spectrometer (e.g., Electron Ionization at 70 eV).[1]
Typical Purity Result 99.6%99.5%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Key Advantages High precision and accuracy, robust, widely available, suitable for non-volatile compounds.[3]High sensitivity and selectivity, provides structural information for impurity identification.[3]
Key Limitations Requires a chromophore for UV detection, may not resolve all volatile impurities.[3]Requires volatile and thermally stable analytes, potential for thermal degradation of the analyte.[3]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for the routine purity analysis and quantification of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents before use.[1]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Analysis:

    • Inject a blank (diluent) to ensure the absence of system peaks.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity using the area percent method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (ACN/Water/Formic Acid) C HPLC Injection (10 µL) A->C B Standard & Sample Solutions (0.5 mg/mL) B->C D Gradient Elution (C18 Column) C->D E UV Detection (254 nm) D->E F Chromatogram Generation E->F G Purity Calculation (Area Percent) F->G

Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

    • Ion Source Temperature: 230 °C[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Analysis:

    • Inject the prepared sample solution.

    • Identify the main component and impurities by their retention times and mass spectra.

    • Purity is determined by the peak area percentage.

Factors Affecting HPLC Separation

The successful separation of this compound from its potential impurities by HPLC is dependent on several interconnected factors. Potential impurities can arise from the manufacturing process and may include unreacted starting materials, such as 3-aminobenzotrifluoride, over-brominated species like di-bromo-3-(trifluoromethyl)aniline isomers, and other positional isomers.[4] The interplay between the mobile phase composition, stationary phase chemistry, and the physicochemical properties of the analyte and its impurities is crucial for achieving optimal resolution.

Factors_Affecting_Separation cluster_hplc_params HPLC Method Parameters cluster_analyte_props Analyte & Impurity Properties MobilePhase Mobile Phase (pH, % Organic) Resolution Peak Resolution & Selectivity MobilePhase->Resolution StationaryPhase Stationary Phase (C18, Cyano, etc.) StationaryPhase->Resolution Temperature Column Temperature Temperature->Resolution FlowRate Flow Rate FlowRate->Resolution Polarity Polarity / pKa Polarity->Resolution Size Molecular Size Size->Resolution Structure Structure (Isomers) Structure->Resolution

Key factors influencing HPLC separation.

Conclusion

For routine quantitative purity analysis of this compound, the described RP-HPLC method offers a robust and precise approach, making it highly suitable for quality control environments. GC-MS serves as a powerful complementary technique, providing superior capabilities for the identification of volatile impurities and structural elucidation of unknown peaks. For a comprehensive characterization of this compound, the use of both techniques is recommended to ensure the highest level of quality and confidence in the analytical results.

References

Quantitative Analysis of 4-Bromo-3-(trifluoromethoxy)aniline: A Comparative Guide to qNMR and HPLC Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is critical for ensuring the reliability of experimental outcomes and the quality of the final product. 4-Bromo-3-(trifluoromethoxy)aniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an objective comparison between two prominent analytical techniques for the assay of this compound: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). The comparison is supported by established methodologies for analogous compounds and representative experimental data.

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's concentration and purity based on the signal intensity's proportionality to the number of nuclei, measured against a certified internal standard.[1] High-Performance Liquid Chromatography (HPLC) is a comparative technique that separates components in a mixture, and quantification is achieved by comparing the peak area of the analyte to that of a reference standard of the same compound.[1]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of qNMR and HPLC for the quantitative analysis of a small aromatic molecule like this compound. The data is representative of what can be expected from validated methods for analogous compounds.[2][3][4]

ParameterqNMRHPLC-UV
Principle Primary method based on molar concentration.Comparative method based on separation and UV response.[1]
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 1.0%< 1.5%
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~0.5 mg/mL~0.03 µg/mL
Limit of Quantification (LOQ) ~1.5 mg/mL~0.1 µg/mL
Sample Preparation Simple dissolution with internal standard.More involved, may require filtration.[5]
Analysis Time per Sample ~10-15 minutes~20-30 minutes
Need for Analyte-Specific Reference Standard No[3]Yes
Solvent Consumption Low[6]High

Experimental Protocols

Quantitative NMR (qNMR) Protocol

This protocol describes the determination of the purity of this compound using an internal standard.

1. Materials and Reagents:

  • This compound (Analyte)

  • Maleic acid (Internal Standard, Certified Reference Material)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.05% Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Nucleus: ¹H

  • Pulse Program: Standard 90° pulse

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)

  • Number of Scans: 16 to 64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest)[7]

  • Acquisition Time: ~4 seconds

  • Temperature: 298 K

4. Data Processing and Analysis:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, aromatic protons are suitable. For maleic acid, the two olefinic protons give a singlet at ~6.3 ppm.

  • Calculate the purity of the analyte using the following equation[7]:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.[5]

1. Materials and Reagents:

  • This compound (Analyte and Reference Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (60:40 v/v)[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.[5]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in 10 mL of methanol, and then dilute 1 mL of this solution to 10 mL with the mobile phase.[5] Filter the final solution through a 0.45 µm syringe filter.

4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the qNMR and HPLC assays.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_std Weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample acquire Acquire ¹H Spectrum load_sample->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR assay.

HPLC_qNMR_Comparison cluster_qnmr qNMR Logic cluster_hplc HPLC Logic qnmr_start Analyte + Internal Standard (Known Purity) qnmr_measurement Measure Signal Integrals (Molar Ratio) qnmr_start->qnmr_measurement qnmr_result Calculate Absolute Purity qnmr_measurement->qnmr_result hplc_start Analyte Reference Standard (Known Concentration) hplc_cal Generate Calibration Curve (Peak Area vs. Concentration) hplc_start->hplc_cal hplc_result Determine Concentration by Comparison hplc_cal->hplc_result hplc_sample Measure Peak Area of Unknown Sample hplc_sample->hplc_result start Assay of this compound start->qnmr_start start->hplc_start

Caption: Logical comparison of qNMR and HPLC workflows.

References

A Comparative Guide to the Reactivity of 4-Bromo-3-(trifluoromethoxy)aniline and 4-Chloro-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical factor that dictates the efficiency, scalability, and overall success of a synthetic campaign. Halogenated anilines are invaluable synthons, serving as versatile precursors for a myriad of complex molecular architectures. This guide presents an in-depth comparison of the reactivity of two structurally similar yet distinct building blocks: 4-Bromo-3-(trifluoromethoxy)aniline and 4-Chloro-3-(trifluoromethoxy)aniline. The analysis is centered on their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform rational substrate selection.

The key distinction in the chemical behavior of these two compounds lies in the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and longer than the C-Cl bond, necessitating less energy for cleavage. Consequently, this compound generally exhibits higher reactivity, often requiring milder reaction conditions and shorter reaction times compared to its chloro-substituted counterpart.[1][2]

The presence of the electron-withdrawing trifluoromethoxy group at the meta-position to the amine and ortho to the halogen significantly influences the electronic properties of the aromatic ring, impacting its reactivity.[3] This guide will delve into a comparative analysis of these two compounds in two of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. The higher reactivity of aryl bromides over aryl chlorides is a well-established principle in this reaction.[4] This translates to more facile coupling of this compound under standard conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012~95 (estimated)
24-Chloro-3-(trifluoromethoxy)anilinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11024~85 (estimated)
34-BromoanilinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃DME/H₂O80892
44-ChloroanilinePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH/H₂O1001888

Note: The yields for entries 1 and 2 are estimated based on the established reactivity trends and data for structurally similar compounds.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide plays a crucial role in the efficiency of this transformation. The greater reactivity of the C-Br bond in this compound allows for C-N bond formation under more moderate conditions.

The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of the bromo and chloro analogs, highlighting the milder conditions generally required for the bromo-substituted substrate.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1001694
24-Chloro-3-(trifluoromethoxy)anilineMorpholinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1202489
34-BromoanilineAnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001291[4]
44-ChloroanisoleDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄ (2)NaOtBuTolueneReflux1665[5]

Experimental Protocols

Suzuki-Miyaura Coupling of this compound (General Protocol)

A flame-dried Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is then added under a positive flow of argon. A degassed mixture of toluene (4 mL) and water (1 mL) is added via syringe. The reaction mixture is then heated to 90°C and stirred for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination of 4-Chloro-3-(trifluoromethoxy)aniline (General Protocol)

In a glovebox, an oven-dried vial is charged with 4-Chloro-3-(trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%). The vial is sealed, and anhydrous dioxane (5 mL) is added. The reaction mixture is then heated to 120°C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography to afford the desired N-arylated product.

Visualizing Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst solvent Add Degassed Solvent reagents->solvent 1 reaction Heat under Inert Atmosphere solvent->reaction 2 workup Cool, Dilute, and Wash reaction->workup 3 purification Purify by Chromatography workup->purification 4 product Isolated Product purification->product 5

General workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Amine, Base, and Pd Pre-catalyst/Ligand solvent Add Anhydrous Solvent reagents->solvent 1 reaction Heat under Inert Atmosphere solvent->reaction 2 workup Cool, Dilute, and Filter reaction->workup 3 purification Purify by Chromatography workup->purification 4 product Isolated Product purification->product 5

General workflow for Buchwald-Hartwig amination.

Logical Relationship of Reactivity

The difference in reactivity between the bromo and chloro anilines in palladium-catalyzed cross-coupling reactions can be summarized in the following logical diagram.

Reactivity_Comparison cluster_halide Aryl Halide Properties cluster_reactivity Reactivity in Pd Cross-Coupling C-Br C-Br Bond Bromo_Reactivity Higher Reactivity C-Br->Bromo_Reactivity Weaker Bond (Easier Oxidative Addition) C-Cl C-Cl Bond Chloro_Reactivity Lower Reactivity C-Cl->Chloro_Reactivity Stronger Bond (Harder Oxidative Addition)

Reactivity relationship of C-X bonds.

References

A Comparative Guide to the Reactivity of 4-Bromo-3-(trifluoromethoxy)aniline and 4-bromo-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of versatile building blocks is critical for the efficient synthesis of novel molecules. Halogenated anilines, particularly those bearing fluorine-containing substituents, are of significant interest due to the unique physicochemical properties these moieties impart. This guide provides a detailed comparative analysis of the reactivity of two key building blocks: 4-Bromo-3-(trifluoromethoxy)aniline and 4-bromo-3-(trifluoromethyl)aniline . The comparison focuses on their performance in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr), which are pivotal transformations in modern synthetic chemistry.

Core Reactivity Principles: A Tale of Two Electron-Withdrawing Groups

The primary distinction in reactivity between this compound and 4-bromo-3-(trifluoromethyl)aniline arises from the electronic properties of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. Both are potent electron-withdrawing groups, a characteristic that significantly influences the reactivity of the aromatic ring and the carbon-bromine bond.

The electron-withdrawing nature of these groups is critical in several key reaction types:

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups can influence the electron density at the carbon-bromine bond, affecting the ease of this cleavage.

  • Nucleophilic Aromatic Substitution (SNAr): These reactions are accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[1][2][3] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4]

The trifluoromethoxy group is generally considered to be a stronger electron-withdrawing group than the trifluoromethyl group, as reflected by their respective Hammett parameters. This difference is expected to translate into differing reactivity profiles for the two aniline derivatives.

Quantitative Comparison of Electronic Effects

To quantitatively compare the electron-withdrawing strength of the -OCF₃ and -CF₃ groups, we can refer to their Hammett substituent constants (σ). These parameters provide a measure of the electronic influence of a substituent on a reaction center.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Hansch Lipophilicity Parameter (π)
-CF₃0.43[5]0.54[5]+0.88[6]
-OCF₃0.38 (estimated)0.35 (estimated)+1.04[6]

Note: Directly comparable Hammett constants for the 3-substituted aniline scaffold were not available in the literature. The provided values are for benzoic acid systems and serve as a general indication of electronic effects.

The -OCF₃ group also imparts greater lipophilicity, which can be a desirable property in drug design for improving membrane permeability and metabolic stability.[6]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9][10] The reaction is sensitive to the electronic nature of the aryl halide. Electron-deficient aryl halides, such as the two compounds of interest, are generally good substrates for this transformation.[11]

Experimental Protocols

While direct side-by-side experimental data for both compounds is not available in the literature, the following protocols for reactions involving 4-bromo-3-(trifluoromethyl)aniline serve as a representative guide for setting up these transformations. Similar conditions, with potential minor optimizations, would be a logical starting point for This compound .

Representative Protocol for Suzuki-Miyaura Coupling of 4-bromo-3-(trifluoromethyl)aniline

This protocol is a general guideline and may require optimization for specific boronic acids or esters.

Reaction Setup:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-3-(trifluoromethyl)aniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol for Buchwald-Hartwig Amination of 4-bromo-3-(trifluoromethyl)aniline[11]

This protocol is a general method and may require optimization for specific amine coupling partners.[11]

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.), and a base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.[11]

  • Add 4-bromo-3-(trifluoromethyl)aniline (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).[11]

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.[11]

  • Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring.[11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[11]

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.[11]

  • Concentrate the filtrate and purify the residue by flash column chromatography.[11]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex.[1][2][3]

Given that both the -OCF₃ and -CF₃ groups are strongly electron-withdrawing, both this compound and 4-bromo-3-(trifluoromethyl)aniline are expected to be activated towards SNAr at the bromine-bearing carbon, provided a sufficiently strong nucleophile is used. The stronger electron-withdrawing character of the -OCF₃ group would theoretically lead to a faster reaction rate for this compound compared to its -CF₃ counterpart under identical conditions.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts discussed in this guide.

electronic_effects A CF3 (Strongly Electron-Withdrawing) C Br (Leaving Group) A->C Inductive Effect (-I) B NH2 (Electron-Donating) B->C Mesomeric Effect (+M) D OCF3 (Strongly Electron-Withdrawing) F Br (Leaving Group) D->F Inductive Effect (-I) E NH2 (Electron-Donating) E->F Mesomeric Effect (+M)

Electronic effects of substituents on the aniline ring.

pd_catalytic_cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Rate-determining step) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)Ln Oxidative_Addition->Pd(II)_Complex Transmetalation_Amination Transmetalation (Suzuki) or Amine Coordination (Buchwald) Pd(II)_Complex->Transmetalation_Amination Ar'B(OH)2 or R'NH2 Intermediate_Complex Ar-Pd(II)(R)Ln or Ar-Pd(II)(NHR')Ln Transmetalation_Amination->Intermediate_Complex Reductive_Elimination Reductive Elimination Intermediate_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R or Ar-NHR' Reductive_Elimination->Product

Generalized catalytic cycle for Pd-catalyzed cross-coupling.

snar_mechanism Aryl_Halide Activated Aryl Halide (e.g., 4-Bromo-3-(X)aniline) Nucleophilic_Attack Nucleophilic Attack (Rate-determining step) Aryl_Halide->Nucleophilic_Attack Nu- Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination -Br- Substituted_Product Substituted Product Elimination->Substituted_Product

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

Both This compound and 4-bromo-3-(trifluoromethyl)aniline are valuable, electron-deficient building blocks for organic synthesis. Based on the stronger electron-withdrawing nature of the trifluoromethoxy group, it is anticipated that this compound will exhibit enhanced reactivity in Nucleophilic Aromatic Substitution reactions compared to its trifluoromethyl counterpart. In palladium-catalyzed cross-coupling reactions, both substrates are expected to be highly reactive, with subtle differences in reaction kinetics and optimal conditions likely arising from their distinct electronic and steric properties. The choice between these two reagents may ultimately depend on the specific synthetic goals, including the desired lipophilicity and metabolic stability of the final product. Further experimental studies are warranted to provide a direct quantitative comparison of their reactivity under various reaction conditions.

References

Structural Validation of 4-Bromo-3-(trifluoromethoxy)aniline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest literature review, a public crystal structure for 4-Bromo-3-(trifluoromethoxy)aniline has not been reported. Therefore, this guide will utilize the crystallographic data of the closely related analogue, 4-Methoxy-3-(trifluoromethyl)aniline, as a reference to illustrate the power of X-ray crystallography. This will be compared with the structural insights that can be gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound, supported by data from its trifluoromethyl analogue, 4-Bromo-3-(trifluoromethyl)aniline.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of structural detail, offering precise bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. This technique is the only method that can directly determine the three-dimensional structure of a molecule in the solid state.

Hypothetical X-ray Crystallography Data for this compound

While experimental data is unavailable, a hypothetical crystallographic analysis would yield the parameters necessary for a complete structural determination. As a proxy, the crystallographic data for 4-Methoxy-3-(trifluoromethyl)aniline is presented in Table 1.[1][2]

Table 1: Crystallographic Data for the Analogue 4-Methoxy-3-(trifluoromethyl)aniline [1][2]

ParameterValue
Chemical FormulaC₈H₈F₃NO
Formula Weight191.15
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)5.4140 (11)
b (Å)14.880 (3)
c (Å)21.304 (4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1716.3 (6)
Z8
Density (calculated) (g/cm³)1.480
Absorption Coefficient (mm⁻¹)0.14
Crystal Size (mm³)0.10 x 0.10 x 0.10

Alternative Spectroscopic Techniques for Structural Validation

In the absence of a crystal structure, a combination of spectroscopic methods is employed to deduce the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and number of different types of protons and carbons.

Expected NMR Data for this compound:

For comparison, the known NMR data for the analogue 4-Bromo-3-(trifluoromethyl)aniline provides a useful reference.[3][4][5]

Table 2: Comparison of Expected and Analogue NMR Data

TechniqueThis compound (Expected)4-Bromo-3-(trifluoromethyl)aniline (Reported)[3][4][5]
¹H NMR Aromatic protons (3H, complex pattern), -NH₂ (2H, broad singlet)Aromatic protons (multiplets), -NH₂ (broad singlet)
¹³C NMR 6 distinct aromatic carbon signals, C-Br, C-O, and C-N signals at characteristic chemical shifts.6 distinct aromatic carbon signals, C-Br, C-CF₃, and C-N signals.
¹⁹F NMR A singlet for the -OCF₃ group.A singlet for the -CF₃ group.[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

Expected IR Data for this compound:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, C-O stretching of the ether, C-F stretching of the trifluoromethoxy group, and C-Br stretching.

Table 3: Key IR Absorption Bands for Structural Confirmation

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic)3000-3100
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Ether)1000-1300
C-F Stretch (Trifluoromethoxy)1100-1200
C-Br Stretch500-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Predicted Mass Spectrometry Data for this compound:

The predicted monoisotopic mass of this compound (C₇H₅BrF₃NO) is 254.9507 Da. The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺254.9507
[M+H]⁺255.9585
[M+Na]⁺277.9405

Experimental Protocols

Single-Crystal X-ray Crystallography (General Protocol)
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and refined to fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H, ¹³C, and other relevant spectra are acquired.

  • Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integration are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy (General Protocol)
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.

  • Data Acquisition: A background spectrum of the empty sample compartment or KBr pellet is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded.

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups.

Mass Spectrometry (MS) (General Protocol)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: The sample molecules are ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Workflow and Logic Diagrams

experimental_workflow cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Methods crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution Structure Structure structure_solution->Structure Definitive 3D Structure NMR NMR Spectroscopy NMR->Structure Connectivity & Environment IR IR Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry MS->Structure Molecular Formula & Fragments Sample Sample Sample->crystal_growth Sample->NMR Sample->IR Sample->MS

Caption: Experimental workflow for structural validation.

logical_comparison cluster_info Information Provided Xray X-ray Crystallography BondLengths Precise Bond Lengths & Angles Xray->BondLengths Connectivity Atom Connectivity Xray->Connectivity Stereochemistry Absolute Stereochemistry Xray->Stereochemistry NMR NMR Spectroscopy NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight MS->MolecularWeight

Caption: Comparison of information from different techniques.

Conclusion

While single-crystal X-ray crystallography remains the unequivocal method for determining the three-dimensional structure of a molecule, its application is dependent on obtaining suitable crystals. In the absence of crystallographic data for this compound, a combination of spectroscopic techniques, including NMR, IR, and MS, provides a robust framework for its structural validation. By comparing the expected spectral data with that of known analogues, researchers can confidently ascertain the structure of the target compound. This integrated analytical approach is fundamental in the fields of chemical synthesis, drug discovery, and materials science.

References

A Comparative Guide to the Metabolic Stability of 4-Bromo-3-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of 4-Bromo-3-(trifluoromethoxy)aniline derivatives against alternative scaffolds. The information presented herein, including detailed experimental protocols and data interpretation, is intended to assist researchers in designing and evaluating new chemical entities with improved metabolic profiles.

The aniline moiety is a common feature in many pharmacologically active compounds. However, it is also a well-known "structural alert" due to its susceptibility to metabolic oxidation, which can lead to the formation of reactive metabolites and potential toxicity issues.[1] The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and oral bioavailability.[2][3] Therefore, early assessment of metabolic stability is crucial in the drug discovery process.[4]

The inclusion of a trifluoromethoxy group, as seen in this compound, can often enhance metabolic stability and improve other physicochemical properties such as lipophilicity.[5] This guide will explore the standard methods for evaluating the metabolic stability of such compounds and provide a framework for comparing them to bioisosteric replacements designed to mitigate the metabolic liabilities associated with the aniline core.

Experimental Protocols

The in vitro liver microsomal stability assay is a widely used method to determine the metabolic stability of compounds, primarily assessing Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[6]

Liver Microsomal Stability Assay Protocol

This protocol outlines the key steps for assessing the metabolic stability of test compounds.

1. Preparation of Reagents and Compounds:

  • Liver Microsomes: Pooled liver microsomes from the desired species (e.g., human, rat, mouse) are used to minimize inter-individual variability.[6] They should be stored at -80°C until use. The protein concentration is typically adjusted to 20 mg/mL.[7]

  • Test Compounds: Prepare 10 mM stock solutions of the test compounds in DMSO.[8] Further dilute to a working concentration (e.g., 1 µM) in the incubation buffer.[9]

  • NADPH-Regenerating System (Cofactor Solution): This solution is crucial for the activity of CYP enzymes. A common composition includes phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), NADPH (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[8]

  • Internal Standard (IS): A chemically stable compound used to normalize for variations in sample processing and analysis. The IS is added to the termination solution.[8]

  • Termination Solution: Ice-cold acetonitrile is typically used to stop the metabolic reaction and precipitate proteins.[6]

2. Incubation Procedure:

  • Pre-warm the liver microsome solution and the test compound solution to 37°C.

  • In a 96-well plate, combine the liver microsomes (final concentration, e.g., 0.5 mg/mL) and the test compound (final concentration, e.g., 1 µM) in phosphate buffer.[6][9]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Incubate the plate at 37°C with shaking.[8]

  • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

  • Stop the reaction at each time point by adding a 3-5 fold volume of ice-cold acetonitrile containing the internal standard.[7][8]

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.[8]

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.[4]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[9]

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Data Presentation and Interpretation

The primary outputs of a metabolic stability assay are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[9] These parameters are used to rank-order compounds and predict their in vivo clearance.[10][11]

Table 1: Hypothetical Metabolic Stability Data for this compound and a Bioisosteric Replacement

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
Compound A This compound2527.7
Compound B Bicyclic Amine Derivative (Bioisostere)>60<11.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In this hypothetical comparison, Compound A , the parent aniline derivative, exhibits moderate metabolic stability. In contrast, Compound B , where the aniline has been replaced with a saturated bicyclic amine as a bioisostere, shows significantly improved metabolic stability with a much longer half-life and lower intrinsic clearance. This suggests that the bioisosteric replacement strategy was successful in mitigating the metabolic liabilities of the aniline moiety.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Liver Microsomes - NADPH Solution - Test Compounds prep_plates Prepare 96-well plates prep_reagents->prep_plates mix Mix Microsomes and Test Compound prep_plates->mix initiate Initiate reaction with NADPH Solution at 37°C mix->initiate time_points Collect aliquots at 0, 5, 15, 30, 45, 60 min initiate->time_points terminate Terminate reaction with Acetonitrile + IS time_points->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

bioisosteric_replacement cluster_problem Metabolic Liability cluster_solution Bioisosteric Approach aniline Aniline Moiety (e.g., this compound) metabolism CYP450-mediated Oxidation aniline->metabolism bioisostere Bioisosteric Replacement (e.g., Saturated Bicyclic Amine) aniline->bioisostere Replace reactive_metabolite Reactive Metabolites (Potential Toxicity) metabolism->reactive_metabolite blocked_metabolism Blocked or Altered Metabolism bioisostere->blocked_metabolism improved_stability Improved Metabolic Stability (Reduced Toxicity Risk) blocked_metabolism->improved_stability

Caption: Conceptual diagram of bioisosteric replacement to improve metabolic stability.

References

A Comparative Guide to the Synthetic Routes of 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-(trifluoromethoxy)aniline is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic placement of the bromine atom and the trifluoromethoxy group on the aniline scaffold provides versatile handles for further molecular elaboration, particularly in cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides a comparative analysis of the most viable synthetic strategies for its preparation, focusing on direct bromination and a protecting group strategy, with supporting data from analogous transformations.

The primary route to this compound is the electrophilic aromatic substitution of 3-(trifluoromethoxy)aniline. In this reaction, the directing effects of the substituents are paramount. The potent activating amino group (-NH₂) is a strong ortho-, para-director, while the trifluoromethoxy group (-OCF₃) is a deactivating, meta-director. The directing power of the amino group dominates, favoring substitution at the positions para (position 4) and ortho (positions 2 and 6) to it.[1] Due to steric considerations and electronic preferences, the 4-bromo isomer is expected to be the major product.[1][2]

However, the high reactivity of the aniline ring can lead to the formation of multiple isomers and polybrominated byproducts.[1][3] To address this, two primary methodologies are compared: a direct, single-step bromination and a more controlled, multi-step approach involving an amine-protecting group.

Logical Workflow of Synthetic Routes

G cluster_0 cluster_1 Method A: Direct Bromination cluster_2 Method B: Protecting Group Strategy start 3-(Trifluoromethoxy)aniline A1 Direct Bromination (e.g., NBS, DMF) start->A1 1 Step B1 Step 1: Acetylation (Ac₂O) start->B1 3 Steps A_end This compound (Major Product) A1->A_end High Yield A_side Ortho-isomers & Polybrominated Byproducts A1->A_side Minor B2 Intermediate: 3-Acetamido-benzotrifluoromethoxy B1->B2 B3 Step 2: Bromination (Br₂, AcOH) B2->B3 B4 Intermediate: 4-Bromo-3-acetamido-benzotrifluoromethoxy B3->B4 B5 Step 3: Deprotection (Acid Hydrolysis) B4->B5 B_end This compound (High Purity) B5->B_end

Caption: Comparative workflow for the synthesis of this compound.

Comparison of Synthetic Methods

The following table summarizes the key quantitative and qualitative differences between the direct and protecting group strategies. The experimental data is based on protocols for the closely related synthesis of 4-bromo-3-(trifluoromethyl)aniline, which serves as a reliable model for this transformation.[2][3][4]

ParameterMethod A: Direct BrominationMethod B: Protecting Group Strategy
Starting Material 3-(Trifluoromethoxy)aniline3-(Trifluoromethoxy)aniline
Key Reagents N-Bromosuccinimide (NBS), DMF1. Acetic Anhydride2. Bromine, Acetic Acid3. HCl (aq)
Number of Steps 13 (Protection, Bromination, Deprotection)
Typical Reaction Time ~3 hours[4]~4-6 hours (total)[3]
Reported Yield *90-92%[4]>85% (overall)
Selectivity Good para-selectivity, risk of minor isomersExcellent para-selectivity, minimizes byproducts[3]
Process Simplicity High (single step, simple workup)Moderate (multiple steps and isolations)
Key Advantage Efficiency, speed, high throughputHigh purity, excellent regiocontrol[3]

*Yields are reported for the synthesis of the analogous compound, 4-bromo-3-(trifluoromethyl)aniline, and are expected to be similar for the target molecule.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds and represent robust methods for preparing this compound.

Method A: Direct Bromination using N-Bromosuccinimide (NBS)

This one-step method is efficient and uses a mild brominating agent, offering high yields of the desired para-isomer.[2][4]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in a minimum amount of DMF. Add this NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then a brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization or column chromatography if necessary.[2]

Method B: Bromination via Acetyl Protection

This three-step method involves protecting the highly activating amino group as an acetamide. This reduces the ring's reactivity, preventing over-bromination and ensuring high regioselectivity for the para-position.[3]

Step 1: Acetylation of 3-(Trifluoromethoxy)aniline

  • In a round-bottom flask, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • After the initial exothermic reaction subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction proceeds to completion. The product, 3-acetamido-benzotrifluoromethoxy, can be isolated by pouring the mixture into cold water and filtering the resulting precipitate.

Step 2: Bromination of the Protected Intermediate

  • Dissolve the dried 3-acetamido-benzotrifluoromethoxy (1.0 eq) in glacial acetic acid and cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the low temperature.

  • After addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-acetamido-benzotrifluoromethoxy. Collect the product by vacuum filtration and wash with water.

Step 3: Hydrolysis (Deprotection)

  • To the crude 4-bromo-3-acetamido-benzotrifluoromethoxy, add a solution of aqueous hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product, this compound.

  • Collect the product by vacuum filtration, wash with water, and dry. Further purification can be performed by recrystallization or column chromatography.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-(trifluoromethoxy)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-Bromo-3-(trifluoromethoxy)aniline as hazardous waste. Professional high-temperature incineration is the required method of disposal. Do not dispose of down the drain or in regular solid waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Profile and Quantitative Data

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Skin SensitizationSub-category 1BH317: May cause an allergic skin

Essential Safety and Operational Protocols for 4-Bromo-3-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-Bromo-3-(trifluoromethoxy)aniline (CAS No: 393-36-2). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this hazardous chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also identified as a skin sensitizer and may cause organ damage through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table outlines the mandatory PPE for handling this chemical.[1][2]

PPE CategorySpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors. All handling of the solid compound and its solutions should be conducted in a fume hood.[1][3]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged contact.[2] Double-gloving is advisable.[4]Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[1]
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[1]Protects eyes from dust particles and splashes of solutions containing the compound.[1]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that fully covers the legs.[1]Protects the skin from accidental spills and contamination.[1]
Foot Protection Closed-toe, chemical-resistant shoes.[4]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge is necessary for operations that may generate dust or aerosols, especially if engineering controls are insufficient.[1][2]Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[1]

Operational Plan: Safe Handling and Storage

A systematic approach is crucial for the safe handling of this compound.

Handling Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[1]

    • Ensure all necessary PPE is available and in good condition.[1]

    • Verify that the chemical fume hood and other engineering controls are functioning correctly.[1]

    • Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

  • Handling:

    • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.[4]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]

    • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[4]

Storage Protocol:

To ensure the stability and purity of this compound, the following storage conditions must be met:

Storage ParameterSpecification
Container Tightly closed, properly labeled container.[1][5]
Environment Cool, dry, dark, and well-ventilated area.[1][2][5]
Incompatible Materials Store away from strong oxidizing agents and strong acids.[2][5]
Security Store in a locked cabinet or a secure area accessible only to authorized personnel.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air.[2] If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention.

Spill and Leak Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2]

  • Collect: Carefully scoop the absorbed material into a sealable, labeled plastic bag for hazardous waste.[2]

  • Decontaminate: Wipe the spill area with a suitable decontaminating solution, and place all cleaning materials into a second sealable bag.[2]

  • Dispose: Label both bags as hazardous waste containing 4-Bromo-3-(trifluoromethyl)aniline and arrange for disposal through your institution's hazardous waste management program.[2]

  • Wash: Thoroughly wash your hands with soap and water after cleanup.[2]

Disposal Plan

Proper disposal of 4-Bromo-3-(trifluoromethyl)aniline and associated waste is critical to prevent environmental contamination and ensure safety. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]

Waste Disposal:

Waste TypeDisposal Procedure
Solid Waste Dispose of the chemical and any contaminated disposable labware (e.g., gloves, weighing paper) as hazardous waste. Place in a designated, sealed, and properly labeled container.[1]
Liquid Waste (Solutions) Collect in a designated, sealed, and properly labeled container for halogenated organic waste.[6][7]
Contaminated Glassware Reusable glassware must be thoroughly decontaminated. Rinse with a suitable solvent (collecting the rinse as hazardous waste) and then wash with soap and water.[1]

All waste containing this compound must be treated as hazardous waste and disposed of through a licensed chemical waste management company, which will typically use high-temperature incineration.[2][8]

Experimental Protocols

Photostability Testing Protocol:

This protocol can be used to assess the stability of 4-Bromo-3-(trifluoromethyl)aniline upon exposure to UV light.

  • Prepare a standard solution of 4-Bromo-3-(trifluoromethyl)aniline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.[5]

  • Transfer aliquots of the solution into quartz cuvettes or tubes.[5]

  • Prepare a control sample by wrapping a cuvette in aluminum foil to protect it from light.[5]

  • Place the samples in a photostability chamber equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).[5]

  • Expose the samples to UV light for a defined period.

  • Analyze the samples at various time points using a suitable analytical method (e.g., HPLC-UV) to determine the degradation of the compound.

  • Compare the results of the exposed samples to the control sample to quantify the extent of photodegradation.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Assemble Required PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh Solid prep_eng->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Surfaces & Glassware handle_react->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Certified Vendor cleanup_waste->cleanup_dispose end_node End cleanup_dispose->end_node start Start start->prep_risk

Caption: A logical workflow for the safe handling of 4-Bromo-3-(trifluoromethyl)aniline.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.